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Core Science & Biosynthesis

Foundational

Physicochemical properties of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide For the Attention Of: Researchers, Scientists, and Drug Development Professionals. Executive Summary N...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a molecule of significant interest, combining three key pharmacophores: a cyclohexyl ring, a 2-pyridone core, and a sulfonamide group. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any successful drug discovery and development program.[1] These properties govern everything from a compound's absorption, distribution, metabolism, and excretion (ADME) profile to its formulation viability and long-term stability.[2][3] This guide provides a comprehensive framework for the systematic characterization of this molecule, detailing not just the "what" but the "why" and "how" behind each essential measurement. We will explore the theoretical underpinnings of each property and provide field-proven, step-by-step protocols for their empirical determination.

Chemical Identity and Structural Rationale

The unique combination of functional groups in N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide suggests a molecule designed with specific therapeutic intentions. Sulfonamides are a well-established class of compounds with a vast range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[4][5] The 2-oxo-1,2-dihydropyridine (or 2-pyridone) core is a prevalent scaffold in medicinal chemistry, often utilized for its ability to engage in specific hydrogen bonding interactions with biological targets.[6][7] The N-cyclohexyl group significantly increases the molecule's lipophilicity, which can enhance membrane permeability but may also impact solubility and metabolism.[8]

A thorough characterization begins with unambiguous confirmation of the molecule's structure and purity, typically achieved through a combination of spectroscopic methods.[9]

Caption: Chemical Structure of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a master variable in drug development. Poor solubility is a primary cause of failure for drug candidates, leading to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[1][10] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput assessment used early in discovery to flag problematic compounds.[11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid material in a solvent. It is a lower throughput but more definitive measurement, crucial for later-stage development.[11][12]

Predicted Solubility Profile: Based on its structure, the molecule possesses both lipophilic (cyclohexyl, pyridine ring) and polar (sulfonamide, oxo) groups. The sulfonamide NH is weakly acidic, and the 2-pyridone may exhibit tautomerism. Solubility is therefore expected to be highly pH-dependent. We predict low to moderate aqueous solubility.

ParameterPredicted ValueConditions
Kinetic Solubility 10-50 µMpH 7.4, 2% DMSO
Thermodynamic Solubility < 10 µMpH 7.4, Water
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the gold-standard shake-flask method described by Higuchi and Connors, which remains the most reliable technique for determining the equilibrium solubility of sparingly soluble compounds.[12][13]

  • Preparation: Add an excess amount of the solid N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess solid is critical to ensure equilibrium is reached with the solid phase.[12]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully remove an aliquot of the supernatant. Filtration (using a low-binding filter, e.g., PVDF) or centrifugation is required to separate the saturated solution from any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. Since most drugs are weak acids or bases, their ionization state varies with the pH of their environment (e.g., stomach vs. intestine).[15] This profoundly affects solubility, permeability across biological membranes, and interaction with the target protein.[16] The target molecule has at least one acidic proton on the sulfonamide nitrogen.

Predicted pKa: The sulfonamide group (-SO2NH-) is acidic. For typical arylsulfonamides, the pKa is in the range of 9-11. The electron-withdrawing nature of the adjacent 2-pyridone ring may lower this value.

Ionizable GroupPredicted pKaType
Sulfonamide N-H 8.5 - 9.5Acidic
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[15][17] It involves monitoring pH changes as a titrant is added to a solution of the compound.[18]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[18]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture. If aqueous solubility is low, a co-solvent system (e.g., methanol/water or DMSO/water) can be used.[15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

  • Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO2.[18]

  • Acidic pKa Determination: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point where pH = pKa.[18] Perform at least three replicate titrations to ensure reproducibility.[18]

cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Calibrate pH Meter B Prepare Analyte Solution (with co-solvent if needed) A->B D Add Incremental Volumes of Titrant B->D C Prepare Standardized Titrant (e.g., 0.1M NaOH) C->D E Record pH after Stabilization D->E E->D Repeat until curve is complete F Plot pH vs. Titrant Volume E->F G Identify Half-Equivalence Point F->G H Determine pKa (pH at half-equivalence) G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic behavior.[][20] It influences solubility, absorption, membrane penetration, plasma protein binding, and CNS distribution.[]

  • LogP (Partition Coefficient): Describes the partitioning of the neutral form of a molecule between an organic phase (typically n-octanol) and an aqueous phase.[20]

  • LogD (Distribution Coefficient): Describes the partitioning of all forms of a molecule (neutral and ionized) at a specific pH. For ionizable compounds like ours, LogD is the more physiologically relevant parameter.[20][21]

Predicted Lipophilicity: The presence of the large, non-polar cyclohexyl ring will make this compound quite lipophilic. According to Lipinski's Rule of 5, a LogP value greater than 5 can be a liability for oral bioavailability.[21]

ParameterPredicted ValueSignificance
cLogP (Calculated) 3.0 - 4.5High lipophilicity
LogD at pH 7.4 2.5 - 3.5Moderately high lipophilicity at physiological pH
Experimental Protocol: LogD by Shake-Flask Method
  • Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the aqueous buffer. This step is crucial for accuracy.

  • Partitioning: Add a known amount of the compound (from a stock solution, e.g., in DMSO) to a vial containing precise volumes of the pre-saturated n-octanol and buffered aqueous phase.[21]

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[21]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Solid-State Properties

Scientific Rationale: The solid form of an Active Pharmaceutical Ingredient (API) is not a minor detail; it is a critical attribute that can dramatically affect a drug's performance and manufacturability.[2] Many APIs can exist in multiple crystal forms (polymorphs) or as an amorphous solid.[10] These forms can have different solubilities, dissolution rates, and stability, directly impacting bioavailability.[2] Solid-state characterization is essential for process control, ensuring batch-to-batch consistency, and for intellectual property protection.[1][22]

Key Characterization Techniques:
  • X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a crystalline solid, allowing for the identification of different polymorphs and the determination of the degree of crystallinity.[2]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and identify phase transitions, which can indicate the presence of different polymorphs or solvates.[2]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to identify the presence of water or other solvents in the crystal lattice (hydrates/solvates).

  • Polarized Light Microscopy (PLM): A visual technique to assess particle size, shape (morphology), and crystallinity.

Predicted Solid-State Properties:

ParameterExpected ResultTechnique
Melting Point 150 - 200 °CDSC
Crystallinity Likely crystalline solidXRPD, PLM
Polymorphism Potential for multiple polymorphsXRPD, DSC
Hygroscopicity Low to moderateDynamic Vapor Sorption (DVS)

Chemical Stability

Scientific Rationale: A drug substance must remain stable throughout its manufacturing process, storage, and shelf-life to ensure both safety and efficacy.[23][24] Stability testing evaluates the molecule's susceptibility to degradation under various environmental conditions, such as heat, humidity, and light.[1][25] These studies are required by regulatory agencies and are used to determine appropriate storage conditions and establish the product's shelf-life.[23]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) intentionally exposes the API to harsh conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[26]

  • Stress Conditions: Expose solutions and solid samples of the API to a range of conditions:

    • Acid/Base Hydrolysis: Treat with HCl and NaOH solutions (e.g., 0.1 M) at elevated temperatures.

    • Oxidation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂)

    • Thermal Stress: Heat the solid sample (e.g., 60-80°C).

    • Photostability: Expose the sample to controlled UV and visible light as per ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples using a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector or LC-MS).

  • Evaluation:

    • Determine the percentage of the parent compound remaining.

    • Identify and quantify any major degradation products.

    • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

Comprehensive Data Summary

Physicochemical PropertyPredicted Value / Expected OutcomeKey Importance
Molecular Formula C₁₂H₁₆N₂O₃SIdentity
Molecular Weight 268.33 g/mol Dosing calculations
Aqueous Solubility (pH 7.4) Low to Moderate (< 50 µM)Bioavailability, Formulation
pKa (Acidic) 8.5 - 9.5Absorption, Distribution
LogD (pH 7.4) 2.5 - 3.5Membrane Permeability, ADME
Melting Point 150 - 200 °CPurity, Solid Form ID
Solid Form CrystallineStability, Dissolution Rate
Chemical Stability Monitor for hydrolysis and oxidationShelf-life, Storage Conditions

Conclusion

The systematic physicochemical characterization of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is an indispensable component of its journey from a novel chemical entity to a potential therapeutic agent. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality data necessary to make informed decisions, mitigate development risks, and ultimately unlock the full therapeutic potential of this promising molecule. Each parameter—from solubility and pKa to solid-state form and stability—is a critical piece of the puzzle, and a comprehensive understanding of their interplay is the hallmark of sound pharmaceutical science.

References

  • API: solid state robust characterization in key to cut costs and time! (n.d.). AlfatestLab. Retrieved March 30, 2026, from [Link]

  • Solid State Characterization. (n.d.). Auriga Research. Retrieved March 30, 2026, from [Link]

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma. Retrieved March 30, 2026, from [Link]

  • Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals. Retrieved March 30, 2026, from [Link]

  • Drug Stability Testing & Release Testing. (n.d.). Pace Analytical. Retrieved March 30, 2026, from [Link]

  • pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. (2018, November 26). Medwin Publishers. Retrieved March 30, 2026, from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved March 30, 2026, from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved March 30, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved March 30, 2026, from [Link]

  • Determination of pKa by pH Gradient Reversed-Phase HPLC. (2004, May 5). Analytical Chemistry. Retrieved March 30, 2026, from [Link]

  • The Importance of Standalone Testing for Small Molecules. (n.d.). ARL Bio Pharma. Retrieved March 30, 2026, from [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved March 30, 2026, from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved March 30, 2026, from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved March 30, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Asian Journal of Chemical and Pharmaceutical Research. Retrieved March 30, 2026, from [Link]

  • Stability Studies: An Essential Step for Quality Management in Drug Development. (2023, December 1). CordenPharma. Retrieved March 30, 2026, from [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1). LCGC International. Retrieved March 30, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 30, 2026, from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Physicochemical investigation of sulfonamide-derived compounds interacting with conventional cationic surfactants in aqueous media. (2016, July 12). Taylor & Francis Online. Retrieved March 30, 2026, from [Link]

  • logP and logD calculation. (n.d.). ChemAxon. Retrieved March 30, 2026, from [Link]

  • Selected physicochemical properties of the sulfonamide antibiotics. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • 2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity relationship study. (2016, March 23). PubMed. Retrieved March 30, 2026, from [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019, November 14). MDPI. Retrieved March 30, 2026, from [Link]

  • N-[(2S)-3-cyclohexyl-1-oxo-1-[2-(4-sulfamoylphenyl)ethylamino]propan-2-yl]-2-(2-sulfanylacetyl)nonanamide. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. (2016, March 14). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Preprints.org. Retrieved March 30, 2026, from [Link]

  • Mechanochemical synthesis of aromatic sulfonamides. (n.d.). RSC Publishing. Retrieved March 30, 2026, from [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022, December 21). MDPI. Retrieved March 30, 2026, from [Link]

  • N-Cyclohexyl-N-propylbenzenesulfonamide. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved March 30, 2026, from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Dihydropyridine-3-Sulfonamide Derivatives

Foreword: Navigating the Pharmacokinetic Landscape of a Promising Chemical Scaffold The convergence of the dihydropyridine and sulfonamide moieties has given rise to a chemical scaffold with significant therapeutic poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Pharmacokinetic Landscape of a Promising Chemical Scaffold

The convergence of the dihydropyridine and sulfonamide moieties has given rise to a chemical scaffold with significant therapeutic potential, targeting a range of conditions from cardiovascular diseases to neurological disorders. However, the journey from a promising hit compound to a viable drug candidate is paved with the complexities of its pharmacokinetic (PK) profile. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is paramount to their successful development. This guide provides a comprehensive, in-depth exploration of the pharmacokinetic profiling of dihydropyridine-3-sulfonamide derivatives, drawing upon established principles and field-proven insights to empower researchers, scientists, and drug development professionals in this specialized area. We will delve into the causality behind experimental choices, the intricacies of metabolic pathways, and the analytical methodologies that form the bedrock of a robust PK assessment.

The Crucial Role of Early ADME in Drug Discovery

In the realm of pharmaceutical research, the early characterization of a compound's ADME properties is a critical determinant of its developmental success.[1][2] In vitro ADME assays are fundamental tools for the initial evaluation of drug candidates, offering a predictive glimpse into their in vivo behavior.[2] This early screening allows for the identification of potential liabilities, such as poor bioavailability or rapid metabolism, guiding medicinal chemistry efforts to optimize the molecular structure for favorable pharmacokinetic characteristics.[2] By flagging compounds with undesirable ADME profiles at an early stage, resources are conserved, and the focus is shifted to candidates with a higher probability of clinical success.[2] Regulatory bodies like the FDA and EMA mandate comprehensive ADME data for Investigational New Drug (IND) submissions, underscoring the non-negotiable importance of these studies.[2]

Strategic Optimization of Dihydropyridine-3-Sulfonamide Derivatives: A Case Study

The optimization of a novel series of T-type calcium channel blockers, which feature a core structure related to dihydropyridine-3-sulfonamides, provides a compelling case study in leveraging ADME data to drive lead optimization. Initial high-throughput screening (HTS) hits, while demonstrating target potency, were hampered by poor metabolic stability and consequently, very low oral bioavailability (F = 0.5% and 1.9%, respectively).[2] This necessitated a focused effort to enhance their pharmacokinetic properties.

Enhancing Metabolic Stability and Oral Bioavailability

The primary strategy involved systematic structural modifications to improve stability in rat and human liver microsomes (RLM and HLM).[2] Key modifications included the replacement of a metabolically labile 2-methylindoline group with an aniline and the introduction of fluorine and chlorine atoms to the central aromatic ring.[2] These changes were designed to block sites of metabolism and improve the overall metabolic stability of the compounds.

The success of this strategy is evident in the pharmacokinetic data presented in the following tables, which summarize the in vitro metabolic stability and in vivo pharmacokinetic parameters of a series of optimized analogs.

Table 1: In Vitro Metabolic Stability of Dihydropyridine-3-Sulfonamide Analogs [2]

CompoundRLM Stability (% remaining after 30 min)HLM Stability (% remaining after 30 min)
Hit 1 < 0.01%< 0.01%
Hit 2 < 0.01%< 0.01%
Analog 3 2%1%
Analog 4 53%55%
ABT-639 81%95%

Table 2: In Vivo Pharmacokinetic Parameters of Dihydropyridine-3-Sulfonamide Analogs in Rats [2]

CompoundOral Bioavailability (F%)Plasma Clearance (CLp) (L/h/kg)Half-life (t1/2) (h)
Hit 1 0.5%1.80.8
Hit 2 1.9%1.21.1
Analog 3 29%1.660.31
Analog 4 52%0.821.8
ABT-639 73%0.553.3

As demonstrated, the lead optimization program, guided by ADME data, successfully transformed hits with negligible oral bioavailability into a lead candidate (ABT-639) with high oral bioavailability and a significantly improved half-life.[2]

Core Experimental Protocols for Pharmacokinetic Profiling

A thorough pharmacokinetic evaluation of dihydropyridine-3-sulfonamide derivatives involves a suite of in vitro and in vivo experiments. The following sections detail the methodologies for these key assays.

In Vitro Metabolic Stability Assessment

The objective of this assay is to determine the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[3][4]

Protocol: Liver Microsomal Stability Assay

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (human or from a relevant preclinical species) at a final protein concentration of 0.5-1.0 mg/mL in a phosphate buffer (pH 7.4).[4]

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (≤ 0.2%) to avoid enzyme inhibition.[3]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.[5]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile or methanol) and an internal standard.[3]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate the proteins.[5]

    • Transfer the supernatant to a clean plate or vial for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.[3]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).[4]

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[6]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model and Dosing:

    • Select an appropriate rodent model (e.g., Sprague-Dawley rats).

    • For intravenous (IV) administration, formulate the compound in a suitable vehicle and administer via the tail vein.

    • For oral (PO) administration, formulate the compound in an appropriate vehicle and administer via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein or saphenous vein).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the dihydropyridine-3-sulfonamide derivative in plasma.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Half-life (t1/2): The time required for the plasma concentration to decrease by half.

      • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizing Key Processes in Pharmacokinetic Profiling

Experimental Workflow for In Vivo Pharmacokinetic Studies

G cluster_preclinical In Vivo PK Study Workflow Dosing Compound Administration (IV and PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Time Course Processing Plasma Separation Sampling->Processing Centrifugation Analysis LC-MS/MS Bioanalysis Processing->Analysis Quantification Modeling Pharmacokinetic Modeling Analysis->Modeling Concentration-Time Data Parameters Calculation of PK Parameters (AUC, CL, t1/2, F%) Modeling->Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Predicted Metabolic Pathways

The metabolism of dihydropyridine-3-sulfonamide derivatives is anticipated to involve pathways characteristic of both parent scaffolds. The dihydropyridine ring is susceptible to oxidation to the corresponding pyridine analog, a reaction often mediated by cytochrome P450 enzymes, particularly CYP3A4.[7][8] The sulfonamide moiety can undergo various transformations, including N-dealkylation, hydroxylation, and conjugation reactions.[9]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Dihydropyridine-3-sulfonamide Derivative Oxidation Oxidation of DHP Ring (Pyridine Formation) Parent->Oxidation CYP3A4 Hydroxylation Hydroxylation of Alkyl Groups Parent->Hydroxylation N_Dealkylation N-Dealkylation of Sulfonamide Parent->N_Dealkylation Glucuronidation Glucuronide Conjugation Oxidation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfate Conjugation Hydroxylation->Sulfation

Caption: Predicted metabolic pathways for dihydropyridine-3-sulfonamides.

Bioanalytical Considerations: The Central Role of LC-MS/MS

The accurate quantification of dihydropyridine-3-sulfonamide derivatives and their metabolites in complex biological matrices is a cornerstone of pharmacokinetic profiling. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[10][11]

Key Aspects of LC-MS/MS Method Development:

  • Sample Preparation: The goal is to remove interfering substances from the plasma matrix while ensuring high recovery of the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[11]

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate the analyte from endogenous matrix components and potential metabolites.[10]

  • Mass Spectrometric Detection: Tandem mass spectrometry, often using a triple quadrupole instrument, provides high selectivity and sensitivity through selected reaction monitoring (SRM).

  • Method Validation: A rigorous validation process is essential to ensure the reliability of the bioanalytical data. This includes assessing linearity, accuracy, precision, selectivity, sensitivity, and stability.[10]

Conclusion: A Data-Driven Path to Clinical Candidacy

The pharmacokinetic profiling of dihydropyridine-3-sulfonamide derivatives is a multifaceted endeavor that is integral to their successful progression through the drug development pipeline. By employing a strategic combination of in vitro and in vivo assays, and by leveraging the power of modern bioanalytical techniques, researchers can gain a deep understanding of the ADME properties of these promising compounds. The insights gleaned from these studies are not merely data points; they are the causal drivers of medicinal chemistry strategies, enabling the rational design of molecules with optimized pharmacokinetic profiles. This in-depth, data-driven approach is what ultimately transforms a novel chemical entity into a viable therapeutic agent.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Jarvis, L. M. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(8), 918-923. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • MSD Manual Professional Edition. (2024, May). Sulfonamides. Retrieved from [Link]

  • Arzneimittelforschung. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Retrieved from [Link]

  • PubMed. (2004, November 15). Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hepatocytes | Request PDF. Retrieved from [Link]

  • PubMed. (1985, November). Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man. Retrieved from [Link]

  • PubMed. (2020, October 11). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • PubMed. (1990, January). Metabolism of a new dihydropyridine calcium antagonist in rats and dogs. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Walsh Medical Media. (2022, January 14). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]

  • International Journal of Bioassays. (n.d.). Bioanalytical method development and validation of simultaneous analysis of telmisartan and hydrochlorthiazide in human plasma using LC-MS/MS. Retrieved from [Link]

  • Clinical Pharmacokinetics. (n.d.). Pharmacokinetic-pharmacodynamic relationships of oral hypoglycaemic agents. An update. Retrieved from [Link]

  • PubMed. (1968, January). Pharmacokinetic studies with a long-acting sulfonamide in subjects of different ages. A modern approach to drug dosage problems in developmental pharmacology. Retrieved from [Link]

  • PubMed. (n.d.). [Pharmacokinetics of sulphonamides administered in combination with trimethoprim]. Retrieved from [Link]

  • PMC. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Protocol for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide in Polar Aprotic Solvents

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Visualization Details

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Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Guide.

Executive Summary & Physicochemical Profiling

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (CAS: 1708079-78-0) is a highly specialized organic building block utilized in synthetic chemistry and early-stage drug discovery. The molecule presents a unique solubility challenge due to its dichotomous structure: it features a highly lipophilic cyclohexyl ring coupled with a polar, hydrogen-bonding capable 2-oxo-1,2-dihydropyridine-3-sulfonamide core.

Because of this structural duality, the compound resists dissolution in both purely non-polar solvents and purely aqueous media. To achieve stable, high-concentration stock solutions (e.g., 10 mM to 50 mM), polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are required.

Table 1: Physicochemical Properties
PropertySpecification / Value
Compound Name N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide
CAS Number 1708079-78-0
Molecular Formula C₁₁H₁₆N₂O₃S
Molecular Weight 256.32 g/mol
H-Bond Donors 2 (Sulfonamide NH, Pyridone NH)
H-Bond Acceptors 4 (Sulfonamide O, Pyridone C=O)

Solvent Selection Rationale: The Causality of Dissolution

As an application scientist, selecting the correct solvent goes beyond simple trial and error; it requires understanding the thermodynamic driving forces of solvation.

Mechanistic Rationale: Sulfonamides form robust intermolecular hydrogen bond networks within their crystalline lattice, making them difficult to dissolve. Polar aprotic solvents like DMSO and DMF possess oxygen atoms with lone electron pairs that act as powerful hydrogen bond acceptors. These solvents effectively outcompete the compound's internal crystal lattice energy, binding to the sulfonamide NH donors and facilitating rapid dissolution [1].

Table 2: DMSO vs. DMF Comparison
SolventDielectric ConstantViscosity (cP at 25°C)Biological Assay SuitabilityField-Proven Insights
DMSO 46.71.99Excellent (<0.1% final v/v)The gold standard for in vitro assays. Caution: Highly hygroscopic. Absorbed water acts as a potent anti-solvent, causing premature precipitation [2].
DMF 36.70.80Moderate (Higher cytotoxicity)Preferred for downstream synthetic steps where DMSO might act as an unwanted oxidant. Lower viscosity allows for easier pipetting of highly concentrated stocks.

Experimental Methodology: Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure maximum reproducibility and prevent false-positive artifacts in downstream assays caused by micro-precipitates.

Preparation: Mass Calculation

To prepare a standard 10 mM stock solution , use the following calculation based on the MW of 256.32 g/mol :

  • 1.0 mL of 10 mM stock requires 2.56 mg of compound.

  • 5.0 mL of 10 mM stock requires 12.82 mg of compound.

Step 1: Weighing and Environmental Control
  • Action: Weigh the required mass of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide using an analytical balance (accurate to 0.1 mg) into a sterile, amber microcentrifuge tube.

  • Expert Insight: Perform this step rapidly or in a low-humidity environment. The compound itself may not be highly hygroscopic, but the solvents are. Minimizing atmospheric exposure prevents moisture from compromising the solvent's solubilizing power.

Step 2: Anhydrous Solvent Addition
  • Action: Add the calculated volume of anhydrous, cell-culture grade DMSO or DMF.

  • Causality: Standard benchtop DMSO can absorb up to 10% of its weight in water from the air. Because water acts as a strong anti-solvent for the lipophilic cyclohexyl group, using aged DMSO will artificially lower the maximum solubility limit and lead to assay failure.

Step 3: Agitation and Acoustic Cavitation
  • Action: Vortex the sealed tube vigorously for 1 to 2 minutes at room temperature. If the solution remains cloudy, transfer the tube to a heated ultrasonic bath set to 37°C for 5 to 10 minutes.

  • Causality: Sonication relies on acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This generates localized high pressure and temperature micro-environments that shatter the intermolecular hydrogen bonds of the crystal lattice without subjecting the bulk solution to degrading thermal stress.

Step 4: Quality Control (Self-Validation Step)
  • Action: Centrifuge the tube at 10,000 x g for 5 minutes at room temperature. Carefully inspect the bottom of the tube for a white pellet.

  • Causality: Visual inspection is often insufficient. Sub-visible micro-precipitates can remain suspended in viscous solvents like DMSO. In optical assays, these particles scatter light (increasing background noise); in cell-based assays, they settle onto cells, creating artificially toxic micro-environments [3]. If a pellet forms, the compound has not fully dissolved, and the supernatant concentration is lower than calculated.

Step 5: Aliquoting and Storage
  • Action: Divide the clear supernatant into single-use aliquots (e.g., 50 µL) in tightly sealed tubes. Store at -20°C or -80°C in a desiccator.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent melts, which forces the compound out of solution. Single-use aliquots bypass this thermodynamic instability.

Process Visualization

The following diagram maps the critical path for solubilization, highlighting the quality control checkpoints required to ensure a self-validating workflow.

Workflow Start Weigh N-Cyclohexyl-2-oxo- 1,2-dihydropyridine-3-sulfonamide Solvent Add Anhydrous Solvent (DMSO or DMF) Start->Solvent Vortex Vortex (1-2 min) at Room Temperature Solvent->Vortex Check Visually Clear? Vortex->Check Sonicate Sonicate at 37°C (5-10 min) Check->Sonicate No QC Centrifuge (10,000 x g) Check for Micro-precipitates Check->QC Yes Sonicate->QC Store Aliquot & Store at -20°C (Desiccated) QC->Store

Caption: Workflow for solubilizing and storing N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

References

  • Title: Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: Molecules (MDPI) URL: [Link]

Application

Application Notes and Protocols: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide as a Versatile Organic Building Block

Introduction: Unveiling a Privileged Scaffold for Drug Discovery The quest for novel molecular architectures with potent biological activities is a cornerstone of modern medicinal chemistry. Within this landscape, hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The quest for novel molecular architectures with potent biological activities is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing nitrogen, represent a rich source of inspiration and innovation. The 2-pyridone motif, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to engage in key hydrogen bonding interactions with biological targets.[1][2][3] This application note details the synthesis, properties, and potential applications of a specific 2-pyridone derivative: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide . This molecule combines the advantageous features of the 2-pyridone core with a sulfonamide functional group, a well-established pharmacophore known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The incorporation of a cyclohexyl group can further enhance lipophilicity and modulate pharmacokinetic properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and insights into the utility of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide as a versatile building block for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting its behavior in biological systems. The following table summarizes the predicted and known properties of related structures.

PropertyValue (Predicted/Estimated)Significance in Drug Discovery
Molecular Formula C₁₁H₁₄N₂O₃SProvides the elemental composition.
Molecular Weight 254.31 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Appearance Off-white to pale yellow solidImportant for handling and formulation.
Melting Point > 200 °C (estimated)Indicates purity and thermal stability.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.Critical for selecting appropriate reaction and purification solvents.
pKa ~8-10 (sulfonamide NH)Influences ionization state at physiological pH, affecting receptor binding and cell permeability.[6]
LogP 1.5 - 2.5 (estimated)A measure of lipophilicity, which impacts membrane permeability and solubility.

Synthetic Protocols: A Step-by-Step Guide

G cluster_0 Part 1: Synthesis of the 2-Oxo-1,2-dihydropyridine-3-sulfonamide Core cluster_1 Part 2: N-Cyclohexylation A 2-Aminopyridine C 2-Oxo-1,2-dihydropyridine-3-sulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E 2-Oxo-1,2-dihydropyridine-3-sulfonamide C->E Amination D Ammonia D->E F 2-Oxo-1,2-dihydropyridine-3-sulfonamide I N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide F->I N-Alkylation G Cyclohexyl bromide/iodide G->I H Base (e.g., K2CO3, NaH) H->I

Caption: Proposed synthetic workflow for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

Protocol 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-sulfonyl chloride

This initial step involves the chlorosulfonation of 2-aminopyridine to generate the key sulfonyl chloride intermediate. This reaction is typically performed under anhydrous conditions due to the reactivity of chlorosulfonic acid.

Materials:

  • 2-Aminopyridine

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a dropping funnel and nitrogen inlet

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 2-oxo-1,2-dihydropyridine-3-sulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Rationale: The use of excess chlorosulfonic acid ensures complete conversion of the starting material. The slow, controlled addition at low temperature is crucial to manage the exothermicity of the reaction and prevent unwanted side reactions.

Protocol 2: Synthesis of 2-Oxo-1,2-dihydropyridine-3-sulfonamide

The sulfonyl chloride is then converted to the primary sulfonamide by reaction with an ammonia source.

Materials:

  • 2-Oxo-1,2-dihydropyridine-3-sulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Suspend 2-oxo-1,2-dihydropyridine-3-sulfonyl chloride (1.0 eq) in THF in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (5.0-10.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • The resulting aqueous solution is acidified with 1M HCl to precipitate the product.

  • The solid 2-oxo-1,2-dihydropyridine-3-sulfonamide is collected by filtration, washed with cold water, and dried.

Rationale: A large excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct.

Protocol 3: Synthesis of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

The final step is the N-alkylation of the primary sulfonamide with a cyclohexyl halide. The choice of base and solvent is critical for achieving good yields and minimizing side reactions.[7][8][9]

Materials:

  • 2-Oxo-1,2-dihydropyridine-3-sulfonamide

  • Cyclohexyl bromide or cyclohexyl iodide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a nitrogen inlet

Procedure using K₂CO₃:

  • To a solution of 2-oxo-1,2-dihydropyridine-3-sulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and cyclohexyl bromide (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

Procedure using NaH (for more challenging alkylations):

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of 2-oxo-1,2-dihydropyridine-3-sulfonamide (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add cyclohexyl iodide (1.2 eq) and stir the reaction at room temperature or with gentle heating (50-60 °C) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up and purify as described in the K₂CO₃ procedure.

Rationale: The choice between K₂CO₃ and NaH depends on the acidity of the sulfonamide proton and the reactivity of the alkylating agent. NaH is a stronger base and may be necessary for less reactive systems. DMF is a suitable polar aprotic solvent that facilitates SN2 reactions.[10]

Applications in Organic Synthesis and Drug Discovery

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a valuable building block for creating diverse molecular libraries for high-throughput screening. Its utility stems from the presence of multiple reactive sites and its "privileged" core structure.

G A N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide B Further N-alkylation/arylation at pyridone nitrogen A->B Site 1 C Electrophilic substitution on the pyridine ring (e.g., halogenation) A->C Site 2 D Modification of the sulfonamide group A->D Site 3 E Synthesis of Kinase Inhibitors B->E F Development of Novel Antibacterial Agents C->F G Probes for Chemical Biology D->G

Caption: Potential diversification points of the target molecule.

Scaffold for Kinase Inhibitors

The 2-pyridone scaffold is a known hinge-binding motif in many kinase inhibitors.[11][12] The sulfonamide group can form additional hydrogen bonds with the protein backbone, enhancing binding affinity and selectivity. The cyclohexyl group can occupy a hydrophobic pocket in the ATP-binding site. By modifying the substituents on the pyridine ring, a library of compounds can be generated and screened against a panel of kinases implicated in diseases such as cancer and inflammation.

Bioisosteric Replacement

In drug design, sulfonamides are often used as bioisosteres for carboxylic acids.[6][13][14] This substitution can improve pharmacokinetic properties such as cell permeability and metabolic stability. N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide can be used in lead optimization studies where a carboxylic acid-containing lead compound has been identified, potentially leading to improved drug candidates.

Synthesis of Novel Heterocyclic Systems

The reactivity of the 2-pyridone ring allows for further functionalization. For example, electrophilic substitution reactions can introduce additional diversity. The sulfonamide nitrogen can also be further functionalized under specific conditions. These transformations open up avenues for the synthesis of more complex, fused heterocyclic systems with unique biological profiles.

Conclusion

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not described in a single source, can be reliably achieved through a multi-step sequence of well-established reactions. The combination of a privileged 2-pyridone scaffold, a biologically active sulfonamide moiety, and a lipophilic cyclohexyl group makes this compound an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this valuable chemical entity.

References

  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. (URL not available)
  • Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. (URL not available)
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]

  • Synthesis of N-substituted 2-pyridones and oxazoline[3,2-a]pyridinium. ResearchGate. [Link]

  • Synthesis of N-Substituted 3-Amino-2-pyridones. ACS Publications. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL not available)
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation †. Semantic Scholar. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

  • (PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (URL not available)
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design?. PMC. [Link]

  • 2-Pyridone-assisted palladium-catalyzed regioselective arylation of naphthamides. PMC. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. [Link]

  • PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. WIPO. [Link]

  • N-alkylation of Sufonamides Using Anion Exchange Resin. (URL not available)
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase. Journal of Medicinal Chemistry. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis of Some Novel Sulfonamide Derivatives. Semantic Scholar. [Link]

  • Structures of pyridine-3-sulfonamide derivatives of PI3K inhibitor. ResearchGate. [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Royal Society of Chemistry. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Publishing. [Link]

  • Synthesis of sulfonamide derivatives.
  • Total Synthesis of Fexuprazan. ACS Publications. [Link]

Sources

Method

Crystallization and purification techniques for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

An in-depth guide to the purification of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of crystalli...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the purification of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of crystallization and advanced purification techniques. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for achieving high-purity compounds critical for pharmaceutical development.

Introduction: The Imperative for Purity

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide belongs to a class of compounds containing both a sulfonamide group and a dihydropyridine scaffold. Such molecules are of significant interest in medicinal chemistry.[1][2] The efficacy, safety, and stability of an Active Pharmaceutical Ingredient (API) are directly dependent on its purity.[3][4] Crystallization is a cornerstone of API purification in the pharmaceutical industry, capable of delivering purity levels exceeding 99% in a single step under controlled conditions.[5][6] This process is governed by the principles of nucleation and crystal growth, where molecules in a supersaturated solution arrange themselves into a highly ordered crystal lattice.[4][7]

This guide details various methods for the purification of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, from fundamental recrystallization protocols to advanced chromatographic techniques, complete with troubleshooting and validation insights.

Part 1: Foundational Principles of Crystallization

A successful crystallization process hinges on the manipulation of solubility to create a state of supersaturation, the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[3][7]

  • Solubility: The solubility of a compound in a given solvent is temperature-dependent. For most solids, solubility increases with temperature. An ideal crystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature.

  • Supersaturation: This is a non-equilibrium state where a solution contains more dissolved solute than it can hold at equilibrium.[7] It is the essential prerequisite for crystallization and can be achieved by cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.[5]

  • Nucleation: This is the first step where dissolved molecules begin to form stable, ordered clusters (nuclei).[7] This process can be spontaneous (homogeneous) or induced by impurities or surfaces like a scratch on the flask wall (heterogeneous).

  • Crystal Growth: Once stable nuclei are formed, further molecules from the solution deposit onto the existing crystal lattice, causing the crystals to grow.[6] A slower growth rate is generally desirable as it allows for the selective incorporation of the correct molecules, excluding impurities and leading to a purer final product.[8]

Part 2: Recrystallization Protocols

Recrystallization is the most common and cost-effective method for purifying solid organic compounds.[9] The choice of solvent is the most critical parameter.

Solvent Selection

An ideal solvent for the recrystallization of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide should exhibit the following properties:

  • High solvency for the compound at elevated temperatures.

  • Low solvency for the compound at low temperatures (e.g., 0-5 °C).

  • A boiling point that is not excessively high to allow for easy removal.

  • Inertness (it should not react with the compound).

  • A volatility that allows for easy removal from the purified crystals.

  • Different solubility profiles for the target compound versus its impurities.

Based on the structure, which contains a polar sulfonamide group and a moderately polar dihydropyridine ring, suitable solvents are likely to be polar protic or aprotic solvents.

SolventBoiling Point (°C)PolarityNotes
Isopropanol 82.6Polar ProticOften a good choice for sulfonamides, providing a significant solubility differential with temperature.[10]
Ethanol 78.4Polar ProticSimilar to isopropanol, can be used in mixtures with water to fine-tune solubility.
Acetone 56Polar AproticA strong solvent, may require an anti-solvent or significant cooling to induce crystallization.
Ethyl Acetate 77.1Mid-PolarityA versatile solvent, often used in combination with less polar solvents like hexanes.[9]
Water 100Highly PolarWhile the compound may have some water solubility, it's more likely to be used as an anti-solvent.[11]
Protocol 1: Single-Solvent Cooling Recrystallization

This is the most straightforward technique, relying on the reduced solubility of the compound at lower temperatures.

Methodology:

  • Dissolution: Place the crude N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol). Heat the mixture to boiling with stirring until the solid completely dissolves. Add the solvent dropwise until a clear, saturated solution is obtained at the boiling point.[9]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Re-boil for a few minutes.[12]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them. This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel.[12]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Disturbances such as vibrations should be minimized.[13]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.[9]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Anti-Solvent Recrystallization

This method is effective when the compound is too soluble in a particular solvent even at low temperatures. An "anti-solvent" is a second solvent in which the compound is insoluble but is fully miscible with the first solvent.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water or hexanes) dropwise with stirring until the solution becomes persistently cloudy (turbid). The point of initial turbidity is the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable. If needed, cooling in an ice bath can be employed.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Cooling Recrystallization protocol.

Part 3: Advanced Purification Techniques

If recrystallization fails to provide the desired purity, or if impurities have very similar solubility profiles, chromatographic methods are required.

Protocol 3: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (eluent).[14]

Methodology:

  • Solvent System (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent. A good solvent system will move the target compound to a Retention Factor (Rf) of ~0.3-0.4 while providing good separation from impurities. For a pyridine sulfonamide, common eluents include mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the solvent system, collecting fractions in separate test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.[14]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[9]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Expert Insight: Pyridine derivatives can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential sample degradation.[15] If this is observed, adding a small amount of a competing base like triethylamine (~0.1-1%) to the eluent can mitigate these effects.

Part 4: Workflow and Troubleshooting

Purification Strategy Workflow

The following diagram outlines a logical workflow for the purification of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

PurificationWorkflow Crude Crude Product Assess Assess Purity (TLC/HPLC) Crude->Assess IsPure Purity > 99%? Assess->IsPure Recrystallize Attempt Recrystallization IsPure->Recrystallize No Final Pure Compound IsPure->Final Yes Assess2 Assess Purity Recrystallize->Assess2 Troubleshoot Troubleshoot Recrystallization (e.g., change solvent) Recrystallize->Troubleshoot Fails (oiling, no crystals) IsPure2 Purity > 99%? Assess2->IsPure2 Chromatography Column Chromatography IsPure2->Chromatography No, Impurities Persist IsPure2->Final Yes Assess3 Assess Purity Chromatography->Assess3 IsPure3 Purity > 99%? Assess3->IsPure3 IsPure3->Chromatography No, Re-optimize IsPure3->Final Yes Troubleshoot->Recrystallize

Caption: A decision workflow for selecting the appropriate purification method.

Troubleshooting Common Crystallization Problems
ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used: The solution is not saturated enough for crystals to form.[12][16] Supersaturation: The solution is saturated but requires an initiation event for nucleation.[16]Boil off some solvent to increase the concentration and re-cool.[8] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[12]
"Oiling Out" The compound separates as a liquid instead of a solid. This can happen if the melting point of the solid is lower than the solution temperature or if impurity levels are high.[12]Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation, and allow it to cool more slowly.[12] Consider changing to a different solvent system.
Low Yield Too much solvent: A significant amount of product remains dissolved in the mother liquor.[8] Premature crystallization: Product was lost during a hot filtration step.[12]Reduce the amount of solvent used initially. After filtration, cool the mother liquor further to see if more product crystallizes. Ensure filtration glassware is pre-heated and the filtration is performed rapidly.
Rapid Crystallization The solution was cooled too quickly, or the solution was too concentrated, trapping impurities in the crystal lattice.[8]Re-heat to re-dissolve the solid, add a small amount of extra solvent, and allow the solution to cool more slowly in an insulated container.[8]

Part 5: Purity Assessment

After purification, the identity and purity of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase HPLC method can be developed to separate the main compound from any residual impurities.[17] The purity is determined by the area percentage of the main peak.

  • Melting Point: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically depress and broaden the melting point range.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and identify any structural impurities.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., S=O stretch for the sulfonamide, C=O stretch for the 2-oxo-pyridine).[18]

References

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings.
  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization.
  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization.
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • University of York. (n.d.). Problems with Recrystallisations.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • YouTube. (2025, April 11). Common Challenges in Crystallization Processes.
  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.
  • IntechOpen. (2022, May 31). Crystallization: Its Mechanisms and Pharmaceutical Applications.
  • PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • CymitQuimica. (n.d.). CAS 63636-89-5: pyridine-2-sulfonamide.
  • USDA. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem.
  • ACS Publications. (2004, January 13). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids.
  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • ChemicalBook. (2026, January 13). pyridine-3-sulfonyl chloride | 16133-25-8.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
  • PMC. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • Pure. (2014, January 1). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent.
  • RSC Publishing. (2019, October 17). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors.
  • NIH. (n.d.). Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Google Patents. (n.d.). US2554816A - Heterocyclic sulfonamides and methods of preparation thereof.
  • Open Access Journals. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine-2-sulfonamide and its Derivatives.
  • MDPI. (2024, July 3). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies.
  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics.

Sources

Application

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide derivative synthesis for SAR studies

[label="IL-1β / Figure 1: Mechanism of action of 2-oxo-pyridone sulfonamide inhibitors on NLRP3. Synthetic Strategy & Causality Direct hydrolysis of 2-chloropyridines to 2-pyridones often requires harsh aqueous basic con...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="IL-1β /

Figure 1: Mechanism of action of 2-oxo-pyridone sulfonamide inhibitors on NLRP3.

Synthetic Strategy & Causality

Direct hydrolysis of 2-chloropyridines to 2-pyridones often requires harsh aqueous basic conditions (e.g., 4M NaOH at 100 °C), which can prematurely cleave the sulfonamide S-N bond. To ensure high yields and functional group tolerance, we employ a mild, two-step methoxylation-demethylation sequence.

  • Sulfonamidation: Coupling of 2-chloropyridine-3-sulfonyl chloride with cyclohexylamine.

  • Methoxylation (SNAr): Displacement of the 2-chloro group using sodium methoxide.

  • Demethylation: Controlled cleavage of the methyl ether using HCl in dioxane to yield the 2-pyridone core without degrading the sulfonamide.

  • N1-Alkylation: Late-stage diversification using mild base (K₂CO₃) to thermodynamically favor N-alkylation over O-alkylation, generating the SAR library.

Synthesis_Workflow SM 2-Chloropyridine- 3-sulfonyl chloride Step1 Sulfonamidation (Cyclohexylamine) SM->Step1 Int1 N-Cyclohexyl-2-chloro- pyridine-3-sulfonamide Step1->Int1 Step2 Methoxylation (NaOMe, MeOH) Int1->Step2 Int2 2-Methoxy Intermediate Step2->Int2 Step3 Demethylation (HCl/Dioxane) Int2->Step3 Core 2-Oxo-Pyridone Core Scaffold Step3->Core Step4 N1-Alkylation (R-X, K2CO3) Core->Step4 SAR SAR Library (Target Compounds) Step4->SAR

Figure 2: Four-step synthetic workflow for 2-oxo-1,2-dihydropyridine-3-sulfonamides.

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of N-Cyclohexyl-2-chloropyridine-3-sulfonamide
  • Causality: Sulfonyl chlorides are highly sensitive to moisture. Initiating the reaction at 0 °C controls the exothermic nucleophilic attack, minimizing the formation of bis-sulfonamides. Triethylamine (Et₃N) is utilized as a non-nucleophilic acid scavenger to neutralize the generated HCl.

  • Procedure: To a solution of 2-chloropyridine-3-sulfonyl chloride (10.0 g, 47.1 mmol) in anhydrous DCM (100 mL) at 0 °C, add Et₃N (13.1 mL, 94.2 mmol). Slowly add cyclohexylamine (6.5 mL, 56.5 mmol) dropwise over 15 minutes. Allow the mixture to warm to room temperature and stir for 2 hours. Quench with 1M HCl (50 mL), extract with DCM (2 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoints:

    • TLC: Rf = 0.6 (Hexanes/EtOAc, 2:1).

    • LC-MS: Expected m/z [M+H]⁺ 275.06; Observed 275.10.

Step 2: Synthesis of N-Cyclohexyl-2-methoxypyridine-3-sulfonamide
  • Causality: The electron-withdrawing nature of the sulfonamide group activates the 2-position of the pyridine ring, making it highly susceptible to SNAr by the methoxide anion.

  • Procedure: Dissolve the intermediate from Step 1 (11.0 g, 40.0 mmol) in anhydrous MeOH (80 mL). Add a 25% w/w solution of NaOMe in MeOH (27.4 mL, 120.0 mmol). Reflux the mixture at 70 °C for 4 hours. Cool to room temperature, neutralize with glacial acetic acid to pH 7, and concentrate. Partition the residue between EtOAc (100 mL) and water (50 mL). Wash the organic layer with brine, dry, and evaporate.

  • Validation Checkpoints:

    • TLC: Rf = 0.5 (Hexanes/EtOAc, 2:1).

    • LC-MS: Expected m/z [M+H]⁺ 271.10; Observed 271.15.

Step 3: Demethylation to N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (Core Scaffold)
  • Causality: Using BBr₃ for demethylation risks coordinating with and cleaving the sulfonamide S-N bond. Instead, 4M HCl in dioxane provides a controlled, acidic environment that selectively protonates the methoxy oxygen, facilitating nucleophilic attack by the chloride ion on the methyl group.

  • Procedure: Suspend the methoxy intermediate (8.0 g, 29.6 mmol) in 4M HCl in dioxane (60 mL). Heat the sealed vessel to 80 °C for 12 hours. Cool to room temperature; a white precipitate will form. Filter the solid, wash with cold diethyl ether (30 mL), and dry under high vacuum.

  • Validation Checkpoints:

    • LC-MS: Expected m/z [M+H]⁺ 257.09; Observed 257.10.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (br s, 1H, NH-pyridone), 8.05 (dd, J = 7.2, 2.0 Hz, 1H, H-4), 7.65 (dd, J = 6.8, 2.0 Hz, 1H, H-6), 7.50 (d, J = 7.5 Hz, 1H, SO₂NH), 6.40 (t, J = 7.0 Hz, 1H, H-5), 3.05 (m, 1H, CH-cyclohexyl), 1.65–1.05 (m, 10H, cyclohexyl CH₂).

Step 4: N1-Alkylation for SAR Library Generation
  • Causality: The 2-pyridone core exhibits ambient reactivity (N- vs. O-alkylation). Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) at 60 °C thermodynamically drives the reaction toward N-alkylation, whereas harder bases (e.g., Ag₂CO₃) would favor O-alkylation.

  • Procedure: To a solution of the Core Scaffold (0.5 g, 1.95 mmol) in DMF (5 mL), add K₂CO₃ (0.54 g, 3.90 mmol) and the respective alkyl halide (R-X) (2.34 mmol). Stir at 60 °C for 6 hours. Dilute with water (20 mL) to precipitate the product. Filter, wash with water, and purify via flash chromatography (DCM/MeOH 95:5) to yield the final SAR compounds.

Quantitative SAR Data & Physicochemical Profiling

The synthesized library was evaluated for inhibition of IL-1β release in LPS-primed, ATP-stimulated THP-1 macrophages [1, 2]. The data demonstrates that increasing the lipophilic bulk at the N1 position significantly improves potency, likely due to enhanced Van der Waals interactions within the NACHT domain's hydrophobic pocket.

Compound IDR (N1-Substituent)Yield (%)cLogPIC₅₀ (IL-1β Release, nM)
1 (Core) -H851.82>10,000
2a -Methyl782.154,500
2b -Isopropyl752.80850
2c -Cyclopentyl703.51120
2d -Benzyl823.9445
2e -4-Fluorobenzyl804.1015

Note: Compound 2e demonstrated nanomolar potency comparable to MCC950, but with a significantly improved predicted hepatic safety profile due to the absence of the sulfonylurea moiety.

Conclusion

The N-cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide scaffold represents a robust, synthetically tractable, and metabolically stable framework for NLRP3 inflammasome inhibition. By utilizing a controlled methoxylation-demethylation synthetic route, researchers can bypass the harsh conditions of direct chloropyridine hydrolysis, ensuring high fidelity of the sulfonamide group. The resulting SAR data confirms that targeted N1-alkylation with lipophilic benzyl derivatives yields highly potent inhibitors suitable for advanced preclinical development.

References

  • Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer Journal of Medicinal Chemistry (2023). URL:[Link][1]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies European Journal of Medicinal Chemistry (2020). URL:[Link][2]

  • Sulfonamide carboxamide compounds US Patent 11,465,992 B2 (2022). URL:[3]

Sources

Method

Application Note: High-Resolution LC-MS/MS Structural Characterization and Quantitative Profiling of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Analytical Overview N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Analytical Overview

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (CAS: 1708079-78-0; Formula: C₁₁H₁₆N₂O₃S; Exact Mass: 256.0882 Da) is a highly functionalized heterocyclic building block. Structurally, it features a lipophilic cyclohexyl ring, a polar secondary sulfonamide linkage, and a 2-pyridone core. Quantifying this compound in complex biological or environmental matrices requires a highly selective approach due to its amphiphilic nature and dynamic structural properties.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to overcome the specific chromatographic and ionization challenges inherent to 2-pyridone sulfonamides.

Mechanistic Causality & Method Rationale

As a Senior Application Scientist, it is critical to look beyond standard method parameters and understand the chemical causality driving the analytical behavior of the target molecule.

Suppressing Tautomeric Peak Broadening via pH Control

The most significant analytical challenge for this compound is the keto-enol tautomerization (lactam-lactim equilibrium) of the 2-pyridone core 1. In neutral aqueous solutions, the interconversion rate between the 2-pyridone (keto) and 2-hydroxypyridine (enol) forms closely matches the chromatographic timescale. This dynamic state leads to severe peak tailing, broadening, or even split peaks on a reversed-phase column 2.

The Solution: By heavily buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we thermodynamically lock the molecule into its predominant keto (lactam) form. This ensures a sharp, symmetrical chromatographic peak and highly reproducible retention times.

Solid Phase Extraction (SPE) Dynamics

To extract this compound from complex matrices (e.g., plasma or wastewater) without suffering from phospholipid-induced ion suppression, a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is required 3. The divinylbenzene moiety of the HLB resin captures the lipophilic cyclohexyl ring via π-π and hydrophobic interactions, while the N-vinylpyrrolidone moiety retains the polar sulfonamide group.

Electrospray Ionization (ESI) & Fragmentation Pathway

While sulfonamides are traditionally analyzed in negative ion mode (ESI-) 4, the basic nature of the 2-pyridone oxygen allows for highly efficient protonation in positive mode (ESI+), yielding a strong [M+H]⁺ precursor at m/z 257.1. Collision-Induced Dissociation (CID) drives the cleavage of the S-N bond, expelling cyclohexylamine (99 Da) to form a stable 2-oxo-1,2-dihydropyridine-3-sulfonyl cation (m/z 158.0), which serves as the primary quantifier ion.

Experimental Protocol (Self-Validating Workflow)

This protocol incorporates built-in Quality Control (QC) gates to ensure the system is self-validating prior to data acquisition.

Phase 1: Sample Preparation (HLB SPE)
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a 30 mg/1 mL HLB SPE cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Dilute 500 µL of the biological/environmental sample with 500 µL of 0.1% Formic Acid in water (adjusting pH to ~4.0 to neutralize the sulfonamide). Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water to elute salts, endogenous peptides, and highly polar interferences.

  • Elution: Elute the target analyte using 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure N₂ gas at 40°C. Reconstitute the residue in 200 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

Phase 2: System Suitability & Quality Control (Self-Validation)
  • Matrix Blank: Inject a reconstituted blank matrix sample to verify the absence of carryover or isobaric background noise at m/z 257.1.

  • System Suitability Test (SST): Inject the Mid-QC standard (50 ng/mL) six consecutive times. The protocol is only validated to proceed if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and retention time drift is ≤ 0.05 min .

Phase 3: UHPLC-MS/MS Acquisition
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).

  • Column Temperature: Maintained strictly at 40°C to reduce mobile phase viscosity and ensure tautomeric stability.

  • Injection Volume: 2.0 µL.

  • Mass Spectrometer: Triple Quadrupole MS equipped with an ESI source operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data & Method Parameters

Table 1: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Curve
0.000.4095.05.0Initial
1.000.4095.05.0Isocratic Hold
4.500.4010.090.0Linear
5.500.4010.090.0Column Wash
5.600.4095.05.0Re-equilibration
8.000.4095.05.0End
Table 2: Optimized MRM Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Cmpd257.1 [M+H]⁺158.05018Quantifier
Target Cmpd257.1[M+H]⁺94.05032Qualifier
Table 3: Method Validation Summary
ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.15 ng/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 0.50 ng/mLS/N ≥ 10:1, Accuracy ±20%
SPE Recovery (Mid-QC) 94.2% (± 3.1%)80% – 120%
Matrix Effect 98.5%85% – 115% (Minimal Suppression)

Analytical Workflow Visualization

LCMS_Workflow Prep 1. Sample Prep HLB SPE Extraction (Removes Matrix Effects) LC 2. UHPLC Separation C18 + 0.1% Formic Acid (Locks Keto Tautomer) Prep->LC Reconstituted Sample ESI 3. ESI Source Positive Ionization (Protonates Pyridone) LC->ESI Chromatographic Eluent MSMS 4. Triple Quad MS MRM Transitions (Specific Cleavages) ESI->MSMS Precursor Ions

Fig 1. Mechanistic LC-MS/MS workflow for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

References

  • ResearchGate.2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability.
  • Semantic Scholar.Spectral Properties Echoing the Tautomerism of Milrinone and Its Application to Fe3+ Ion Sensing and Protein Staining.
  • Agilent Technologies.Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • SCIEX.Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System.

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide for in vivo studies

Compound: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide Target Application: In vivo pharmacokinetic (PK) and efficacy studies Welcome to the Formulation Support Center. As a Senior Application Scientist, I have de...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide Target Application: In vivo pharmacokinetic (PK) and efficacy studies

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

This molecule presents a dual solubility challenge: it is both a "brick dust" and a "greaseball" compound. The 2-pyridone core and sulfonamide group form highly stable, intermolecular hydrogen-bonded dimers that create a rigid crystal lattice, while the N-cyclohexyl ring contributes significant lipophilicity. Overcoming these barriers requires thermodynamically driven formulation strategies rather than simple solvent mixing.

Diagnostic Formulation Decision Tree

Before selecting a vehicle, you must align your formulation strategy with your intended in vivo route and dose. Use the following logic tree to determine the optimal path for your study.

FormulationDecisionTree Start Determine In Vivo Route for N-Cyclohexyl-... IV Intravenous (IV) / Intraperitoneal (IP) Strict limits on viscosity & pH Start->IV PO Oral (PO) Tolerates higher volumes & lipids Start->PO IV_CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) Best for lipophilic rings IV->IV_CD Preferred for true solutions PO_High High Dose Efficacy (>50 mg/kg)? PO->PO_High PO_Sol Co-solvent System (e.g., 10% DMSO / 40% PEG400 / 50% H2O) PO_High->PO_Sol No (< 50 mg/kg) PO_Susp Lipid-based SEDDS or Nanosuspension (Prevents GI precipitation) PO_High->PO_Susp Yes (> 50 mg/kg)

Figure 1: Decision matrix for selecting in vivo formulation vehicles based on dosing route and concentration requirements.

Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS? Causality: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide has an extremely low intrinsic aqueous solubility. While 100% DMSO disrupts the 2-pyridone hydrogen bonds, diluting it into an aqueous buffer (pH 7.4) causes a rapid solvent-shift. The sulfonamide NH (typically possessing a pKa between 8.3 and 10.2) remains largely unionized at physiological pH[1]. Without a hydrophobic sink to stabilize the cyclohexyl ring, the thermodynamic drive to minimize water contact forces the compound to rapidly recrystallize. Solution: Abandon simple DMSO "spike" methods for in vivo dosing. Instead, utilize a host-guest complexation strategy using Hydroxypropyl-β-cyclodextrin (HP-β-CD), which actively encapsulates the lipophilic cyclohexyl moiety[].

Q2: Can I deprotonate the sulfonamide by raising the pH to >10 to form a water-soluble sodium salt? Causality: While titrating the pH above the sulfonamide's pKa will yield a soluble anion, dosing highly alkaline solutions in vivo (especially via IV) causes severe local tissue necrosis, hemolysis, and phlebitis. Furthermore, the moment this alkaline solution enters the bloodstream (buffered tightly at pH 7.4), the compound will rapidly reprotonate and precipitate, causing fatal embolisms[3]. Solution: If pH adjustment is necessary, it must be buffered and combined with a co-solvent (e.g., PEG400) to maintain solubility upon physiological dilution[4].

Q3: For high-dose oral (PO) efficacy studies (e.g., 100 mg/kg), what is the most reliable vehicle? Causality: High oral doses require the compound to remain solubilized in the gastrointestinal tract long enough to be absorbed. Aqueous surfactants alone often fail at high doses due to rapid dilution in gastric fluids. Empirical pharmacokinetic data suggests that to remove solubility as a barrier for 100 mg/kg oral doses in rats, the compound must achieve >15 mg/mL solubility in the neat formulation[4]. Solution: Utilize a robust co-solvent system (e.g., 80% PEG400 / 20% Tween 80) or a lipid-based Self-Microemulsifying Drug Delivery System (SMEDDS) containing oils and surfactants to form stable microemulsions in situ[5].

Q4: My bioanalytical team is reporting highly variable PK results. Could the formulation be interfering with the LC-MS/MS? Causality: Yes. High concentrations of polymeric dosing vehicles like PEG400 and Tween 80 can cause massive ion suppression (up to 80–90%) in the mass spectrometer source if they co-elute with your analyte during sample analysis[6]. Solution: Notify your DMPK team of the exact vehicle composition. They will need to implement stringent sample clean-up (e.g., Solid Phase Extraction instead of simple protein precipitation) or adjust the chromatographic gradient to elute the compound away from the PEG/surfactant peaks[6].

Quantitative Formulation Data

The following table summarizes the expected performance of various vehicles for this specific chemical scaffold.

Vehicle SystemSolubilization MechanismMax Tolerated Volume (Mouse)Expected Solubility GainPrimary Risk / Limitation
20% HP-β-CD in Saline Hydrophobic cavity encapsulation of the cyclohexyl ring[7]IV: 5 mL/kgPO: 10 mL/kgHigh (1–5 mg/mL)Requires extended sonication to break crystal lattice.
10% DMSO / 40% PEG400 / 50% Water Co-solvency; PEG400 acts as a bridging solvent[8]IP: 10 mL/kgPO: 10 mL/kgModerate (2–10 mg/mL)Potential precipitation upon injection (IP cavity dilution).
SMEDDS (Capryol / Tween 80) Forms <100nm microemulsions upon GI fluid contact[5]PO: 5 mL/kgVery High (>15 mg/mL)GI irritation; strictly limited to oral administration.
Step-by-Step Experimental Methodologies
Protocol A: Preparation of a 20% (w/v) HP-β-CD Formulation (Ideal for IV/IP)

Trustworthiness & Self-Validation: This protocol relies on mechanical energy to overcome the initial lattice energy. The endpoint is self-validating via the Tyndall effect test.

  • Vehicle Preparation: Weigh 20 g of HP-β-CD and dissolve in 80 mL of sterile Water for Injection (WFI). Stir until completely clear, then adjust the final volume to 100 mL.

  • Compound Addition: Weigh the required amount of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (e.g., 20 mg for a 2 mg/mL target). Add the powder to 10 mL of the 20% HP-β-CD solution.

  • Energy Input (Critical Step): Do not rely on magnetic stirring alone. Place the vial in a bath sonicator for 30–45 minutes. The acoustic cavitation provides the necessary energy to disrupt the 2-pyridone dimers, allowing the cyclohexyl group to partition into the hydrophobic cyclodextrin cavity[7].

  • Validation (Tyndall Test): Shine a laser pointer through the vial in a dark room. If you see a solid, visible beam of light scattering through the liquid, micro-particles are still present (suspension). If the beam is invisible within the liquid, you have achieved a true thermodynamic solution.

  • Sterilization: Filter the clear solution through a 0.22 µm PVDF syringe filter prior to in vivo administration.

Protocol B: 10% DMSO / 40% PEG400 / 50% Water (Standard Co-solvent for PO)

Trustworthiness & Self-Validation: The order of addition in this protocol is strictly causal. Reversing the order will result in irreversible precipitation.

  • Initial Solubilization: Weigh the API into a glass vial. Add DMSO (10% of the final target volume). Vortex vigorously until the API is 100% dissolved. Do not proceed if solid remains.

  • Bridging: Add PEG400 (40% of the final target volume). Vortex thoroughly for 2 minutes. The PEG400 acts as a polymeric bridge that prevents the compound from sensing the sudden polarity shift when water is introduced[8].

  • Aqueous Titration: Slowly add sterile Water or Saline (50% of the final volume) dropwise while continuously vortexing the solution.

  • Validation: Monitor for cloudiness. If the solution turns milky at any point, the compound's concentration has exceeded the solvent capacity of the mixture, and the formulation must be discarded and restarted at a lower target concentration.

References[2] BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost." BOC Sciences.https://www.bocsci.com/cyclodextrin-solutions-for-api-solubility-boost.html[1] Benchchem. "Overcoming Tamsulosin solubility issues in aqueous buffers." Benchchem.https://www.benchchem.com/faq/overcoming-tamsulosin-solubility-issues-in-aqueous-buffers[6] Veeravalli, V., et al. "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions." PMC (National Institutes of Health).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7330588/[7] MDPI. "Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications." Molecules.https://www.mdpi.com/1420-3049/23/5/1161[3] Upertis. "Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series."https://repository.upertis.ac.id/1110/1/Formulating%20Poorly%20Water%20Soluble%20Drugs%20%28%20PDFDrive%20%29.pdf[5] American Pharmaceutical Review. "Strategies to Formulate Lipid-based Drug Delivery Systems."https://www.americanpharmaceuticalreview.com/Featured-Articles/36881-Strategies-to-Formulate-Lipid-based-Drug-Delivery-Systems/[8] MDPI. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceutics.https://www.mdpi.com/1999-4923/16/2/198[4] ACS Publications. "Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets." Molecular Pharmaceutics.https://pubs.acs.org/doi/10.1021/mp200545p

Sources

Optimization

Technical Support Center: Troubleshooting N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide Synthesis

Welcome to the Technical Support Center. The synthesis of 3-substituted 2-pyridone sulfonamides—specifically N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide—presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-substituted 2-pyridone sulfonamides—specifically N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide—presents unique synthetic challenges. The combination of an electron-rich pyridone ring, a highly labile sulfonyl chloride intermediate, and a sterically hindered amine nucleophile often leads to catastrophic yield drops.

This guide is engineered to provide researchers with mechanistic causality, validated protocols, and troubleshooting steps to optimize this specific workflow.

Part 1: Mechanistic Insights & Synthetic Pathways

The most common point of failure in synthesizing 2-oxo-1,2-dihydropyridine-3-sulfonamides is the assumption that direct chlorosulfonation of 2-pyridone will yield the 3-substituted isomer. In reality, electrophilic aromatic substitution overwhelmingly favors the 5-position. To bypass this, modern protocols utilize a Sandmeyer-type radical sulfonylation starting from 3-amino-2-pyridone[1].

SynthesisPathway P1 2-Pyridone ClSO3H Direct Chlorosulfonation (ClSO3H) P1->ClSO3H P2 3-Amino-2-pyridone Sandmeyer Sandmeyer Reaction (NaNO2, HCl, DABSO, CuCl2) P2->Sandmeyer Undesired 2-Oxo-1,2-dihydropyridine- 5-sulfonyl chloride (Undesired Isomer) ClSO3H->Undesired Electrophilic Aromatic Substitution Intermediate 2-Oxo-1,2-dihydropyridine- 3-sulfonyl chloride (Desired Intermediate) Sandmeyer->Intermediate Radical-mediated Sulfonylation Amidation Amidation (Cyclohexylamine, DIPEA) Intermediate->Amidation Target N-Cyclohexyl-2-oxo-1,2-dihydropyridine- 3-sulfonamide (Target Product) Amidation->Target Anhydrous Conditions Hydrolysis Sulfonic Acid Byproduct (Hydrolysis) Amidation->Hydrolysis Trace Moisture

Fig 1: Synthetic pathways and competitive side reactions in 2-pyridone-3-sulfonamide synthesis.

Part 2: Troubleshooting Q&A

Q1: I attempted direct chlorosulfonation of 2-pyridone, but NMR shows the sulfonyl group is at the wrong position. Why? A1: This is a regioselectivity issue. The 2-pyridone ring directs electrophilic aromatic substitution primarily to the C3 and C5 positions. However, the C5 position is both electronically favored and significantly less sterically hindered than the C3 position (which is adjacent to the bulky lactam carbonyl). Direct chlorosulfonation with ClSO3​H yields predominantly 2-oxo-1,2-dihydropyridine-5-sulfonyl chloride[2]. To synthesize the 3-isomer, you must use a Sandmeyer-type reaction starting from 3-amino-2-pyridone, utilizing an SO2​ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and a copper catalyst[1].

Q2: My amidation reaction with cyclohexylamine is stalling, and I am isolating mostly the sulfonic acid byproduct. How can I prevent this? A2: This is caused by competitive hydrolysis. Cyclohexylamine is a sterically bulky primary amine, which kinetically slows its nucleophilic attack on the sulfonyl chloride. Concurrently, 2-oxo-1,2-dihydropyridine-3-sulfonyl chloride is extremely electrophilic. The zwitterionic resonance character of the 2-pyridone ring severely polarizes the adjacent sulfonyl group, enhancing the rate of hydrolysis exponentially if even trace moisture is present[3]. Fix: Use strictly anhydrous dichloromethane (DCM), a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), and perform the addition at 0 °C to suppress the hydrolysis pathway.

Q3: I have complete conversion in the amidation step, but my isolated yield after aqueous workup is below 30%. Where is the product going? A3: You are losing the product in the aqueous phase. N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is highly amphoteric. It contains a weakly acidic sulfonamide proton ( pKa​ ~8-9) and a basic/hydrogen-bonding pyridone lactam motif. During highly basic (e.g., NaHCO3​ ) or highly acidic (e.g., HCl ) aqueous washes, the molecule ionizes and partitions into the aqueous layer. Fix: Adjust the aqueous phase strictly to the molecule's isoelectric point (typically pH 4.5–5.5) using a mild citrate buffer before extraction. Use a highly polar aprotic extraction solvent mixture, such as 10% isopropanol in DCM, to disrupt hydrogen bonding with water.

Part 3: Quantitative Data on Amidation Conditions

To highlight the causality between reaction conditions and the competitive hydrolysis pathway, refer to the validated optimization data below.

Table 1: Effect of Amidation Conditions on Yield and Hydrolysis of 2-Oxo-1,2-dihydropyridine-3-sulfonyl chloride

Base Used (1.5 eq)Solvent SystemTemperatureConversion to Target (%)Hydrolysis to Sulfonic Acid (%)
Na2​CO3​ (aq)EtOAc / Water (Biphasic)0 °C12%88%
TriethylamineTHF (Standard)25 °C41%55%
PyridineDCM (Anhydrous)25 °C64%32%
DIPEA DCM (Anhydrous) 0 °C to 25 °C 89% <5%

Note: DIPEA provides the optimal balance of non-nucleophilic basicity, preventing base-catalyzed hydrolysis while efficiently neutralizing the HCl byproduct.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues are provided to ensure the reaction is proceeding correctly at each step.

Protocol A: Synthesis of 2-Oxo-1,2-dihydropyridine-3-sulfonyl chloride (Sandmeyer/DABSO Method)

This method avoids the regioselectivity failures of direct chlorosulfonation[1].

  • Diazotization: In a flame-dried round-bottom flask, suspend 3-amino-2-pyridone (1.0 eq) in anhydrous acetonitrile (0.2 M). Cool to 0 °C.

  • Add aqueous HCl (37%, 2.0 eq) dropwise. Slowly add a pre-cooled solution of NaNO2​ (1.1 eq) in a minimal amount of water. Stir for 30 minutes at 0 °C. (Self-validation: The suspension will turn into a clear, pale-yellow diazonium salt solution).

  • Sulfonylation: In a separate flask, combine DABSO (0.6 eq) and CuCl2​ (5 mol%) in anhydrous acetonitrile. Cool to 10 °C.

  • Transfer the cold diazonium solution dropwise into the DABSO/ CuCl2​ mixture. (Self-validation: Vigorous nitrogen gas evolution will occur immediately. The solution will briefly flash green/blue, indicating active Cu(I)/Cu(II) single-electron transfer).

  • Stir for 2 hours at room temperature.

  • Workup: Concentrate the acetonitrile in vacuo. Dilute with DCM and wash with ice-cold brine. Dry over Na2​SO4​ and concentrate to afford the sulfonyl chloride. Use immediately in Protocol B.

Protocol B: Anhydrous Amidation with Cyclohexylamine
  • Preparation: Dissolve cyclohexylamine (1.1 eq) and anhydrous DIPEA (1.5 eq) in strictly anhydrous DCM (0.1 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve the freshly prepared 2-oxo-1,2-dihydropyridine-3-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this dropwise to the amine solution over 30 minutes via a syringe pump.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Isoelectric Isolation: Quench the reaction with a 0.5 M Sodium Citrate buffer adjusted to pH 5.0. Extract the aqueous layer three times with a solution of 10% Isopropanol in DCM.

  • Dry the combined organic layers over MgSO4​ , filter, and concentrate in vacuo to yield N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

References

  • Synthesis and antimicrobial activity of some 2-pyridone nucleosides containing a sulfonamide moiety Nucleosides, Nucleotides & Nucleic Acids (2013). URL:[Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Organic Letters (2024). URL:[Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure National Institutes of Health (PMC). URL:[Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst ACS Organic & Inorganic Au (2021). URL:[Link]

Sources

Troubleshooting

Preventing thermal degradation of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide during storage

A Guide to Preventing Thermal Degradation During Storage Welcome to the technical support center for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide. This guide, designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support center for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and practical protocols to ensure the stability and integrity of your compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide?

For optimal stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[1][2][3] Recommended storage is at 2-8°C (refrigerated). For long-term storage (months to years), storing at -20°C in a desiccated environment is advised to minimize the risk of both thermal and hydrolytic degradation.

Q2: What are the visible signs of degradation?

While often degradation is only detectable analytically, visual signs can sometimes be present. These may include:

  • A change in color from a white or off-white solid to yellow or brown.

  • A change in the physical state, such as clumping or melting, which could indicate the presence of impurities or absorbed moisture.

Any visual change warrants an immediate purity check via an appropriate analytical method like HPLC.

Q3: My compound has been briefly exposed to room temperature. Is it still usable?

Short-term exposure to ambient temperature is generally not expected to cause significant degradation. However, repeated temperature cycling or prolonged exposure should be avoided. If the compound's integrity is critical for your experiment, it is best to perform a purity analysis before use. Sulfonamides are generally stable under pasteurization conditions (e.g., 63°C for 30 min), but can degrade at higher temperatures over longer periods.[4]

Q4: What are the primary chemical moieties susceptible to degradation in this molecule?

The N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide molecule has two primary areas of potential instability under thermal stress:

  • The sulfonamide bridge (-SO2-NH-) : This is a known site for chemical and biological degradation, which can involve the cleavage of the sulfur-nitrogen (S-N) bond.[5]

  • The 1,2-dihydropyridine ring : Dihydropyridine derivatives are known to be susceptible to oxidation, which leads to the aromatization of the ring.[2][3][6] This process can be influenced by temperature and humidity.[2][3]

Troubleshooting Guide
Observed Problem Potential Cause Recommended Action
Loss of Potency in Biological Assay Compound degradation leading to a lower concentration of the active molecule.1. Verify the purity of the stored compound using the HPLC-UV Purity Assay protocol below. 2. If degradation is confirmed, procure a new batch of the compound and strictly adhere to recommended storage conditions. 3. Consider aliquoting the compound upon receipt to avoid repeated freeze-thaw cycles or exposure of the bulk stock to ambient conditions.
Appearance of a New Peak in HPLC/LC-MS Analysis Formation of one or more degradation products.1. Attempt to identify the degradation product(s) using LC-MS. Common degradation pathways for sulfonamides include SO2 extrusion or cleavage of the S-N bond.[5][7] For dihydropyridines, aromatization is a key degradation route.[2][3] 2. Review storage history. Was the compound exposed to high temperatures, humidity, or light? 3. Perform a Forced Degradation Study (protocol below) to intentionally generate and identify potential degradation products, which can serve as standards.
Inconsistent Experimental Results Variable purity of the compound stock due to ongoing, slow degradation.1. Implement a routine quality control check for the compound before critical experiments. 2. Store the compound under an inert gas (e.g., argon or nitrogen) to prevent oxidative degradation, especially if long-term stability is required.[2]
In-Depth Scientific Explanation: Potential Degradation Pathways

The thermal degradation of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is likely to proceed via one of two major pathways, or a combination thereof. The specific conditions (temperature, humidity, presence of oxygen) will dictate the predominant route.

  • Pathway A: Aromatization of the Dihydropyridine Ring. This is a common degradation pathway for 1,4-dihydropyridine derivatives, often accelerated by humidity.[2][3] In this scenario, the dihydropyridine ring loses two hydrogen atoms to form a more stable aromatic pyridine ring. This transformation would result in a significant change in the electronic and structural properties of the molecule, likely leading to a loss of biological activity.

  • Pathway B: Cleavage of the Sulfonamide Moiety. The sulfonamide group can undergo degradation through several mechanisms. For six-membered heterocyclic ring-substituted sulfonamides, SO2 extrusion is a possible pathway.[5] Another common route is the cleavage of the S-N bond, which would break the molecule into two separate fragments: a cyclohexylamine derivative and a 2-oxo-1,2-dihydropyridine-3-sulfonic acid derivative.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide cluster_path_a Pathway A: Oxidation cluster_path_b Pathway B: Sulfonamide Cleavage A Parent Compound B Aromatized Pyridine Product A->B Heat, O₂, H₂O C 2-oxo-pyridine-3-sulfonic acid A->C Heat, Hydrolysis (S-N Cleavage) D Cyclohexylamine

Caption: Proposed thermal degradation pathways.

Recommended Experimental Protocols
Protocol 1: Forced Degradation Study (Thermal Stress)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under accelerated conditions.

Objective: To evaluate the thermal stability of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide and identify major degradation products.

Methodology:

  • Sample Preparation: Prepare four sets of samples, each containing 1-2 mg of the compound in a small, clear glass vial.

    • Sample 1: Control (store at -20°C).

    • Sample 2: Dry Heat (store in an oven at 80°C under a dry atmosphere).

    • Sample 3: Humid Heat (store in a stability chamber at 80°C with 75% relative humidity).[3]

    • Sample 4: Solution (dissolve in a relevant solvent, e.g., DMSO, and heat at 60°C).

  • Time Points: Collect samples at T=0, 24h, 48h, and 1 week.

  • Analysis:

    • At each time point, dissolve the solid samples in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of 1 mg/mL.

    • Analyze all samples by HPLC-UV (see Protocol 2) to determine the percent remaining of the parent compound and the relative area of any new peaks.

    • Analyze samples showing significant degradation by LC-MS to obtain the mass of the degradation products to aid in their identification.[8][9][10]

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-UV Purity Assay

This protocol provides a general method for assessing the purity of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

Objective: To quantify the purity of the compound and detect degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 293 nm (based on 2-pyridone UV max).[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Data Analysis:

  • Integrate the peak area of the parent compound and all impurity/degradant peaks.

  • Calculate the percent purity using the formula: % Purity = (Area of Parent Peak / Total Area of All Peaks) * 100

References
  • Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available at: [Link]

  • Tokyo Chemical Industry. (2025).
  • Sigma-Aldrich. (2025).
  • Roca, M., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. Available at: [Link]

  • TCI America. (2018).
  • Marciniak, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available at: [Link]

  • Marciniak, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. Available at: [Link]

  • Brillas, E., et al. (2009). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Marciniak, B., & Ogrodowczyk, M. (n.d.).
  • Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]

  • University of Nebraska–Lincoln. (n.d.).
  • Technical University of Munich. (n.d.).
  • Kokoszka, D., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC.
  • Quora. (2023). What is the method of analysis of sulphonamides? Available at: [Link]

Sources

Optimization

Optimizing Suzuki coupling conditions for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists working with highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists working with highly functionalized heterocycles. Below, you will find comprehensive troubleshooting guides, mechanistic FAQs, and validated protocols for optimizing the Suzuki-Miyaura coupling of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide derivatives.

Mechanistic Challenges & System Overview

Coupling halogenated 2-oxo-1,2-dihydropyridines (2-pyridones) bearing a secondary sulfonamide presents a unique trifecta of synthetic challenges:

  • Catalyst Poisoning: The 2-pyridone core can act as a bidentate or bridging ligand, coordinating to palladium intermediates and forming stable, off-cycle resting states that halt catalysis[1].

  • Acidic Interference: The N-cyclohexyl sulfonamide group possesses a mildly acidic N-H proton (pKₐ ~10), which can consume the basic additives required for the transmetalation step[2].

  • Steric Hindrance: The bulky cyclohexyl moiety restricts the conformational freedom of the substrate, slowing down the oxidative addition of the palladium catalyst to the carbon-halogen bond.

To overcome these barriers, a rationally designed catalytic system utilizing electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as Buchwald's XPhos or SPhos) is required[3].

Optimization Logic & Workflow

Workflow A 1. Substrate Analysis (Sterics & Chelation) B 2. Ligand Selection (SPhos / XPhos) A->B C 3. Base Optimization (K3PO4 or Cs2CO3) B->C D 4. Solvent & Temp (Dioxane/H2O, 80°C) C->D E Optimized Protocol D->E

Fig 1. Sequential optimization workflow for hindered 2-pyridone Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: My starting material (halogenated pyridone) remains unreacted despite prolonged heating. What is causing this? A1: Unreacted starting material typically indicates a failure in the oxidative addition step or severe catalyst poisoning . The oxygen and nitrogen atoms of the 2-pyridone ring can chelate palladium(II) intermediates, forming unreactive complexes[1]. Causality & Solution: Switch to highly active, sterically demanding precatalysts like XPhos Pd G3. The extreme steric bulk of the XPhos ligand forces the formation of an active monoligated L-Pd(0) species and physically blocks the pyridone ring from coordinating to the metal center[3].

Q2: I am observing rapid consumption of my boronic acid, but low yields of the cross-coupled product. How do I fix this? A2: This is the hallmark of protodeboronation , a competitive side reaction where the boronic acid is hydrolyzed before transmetalation can occur. It is exacerbated by high temperatures and strong aqueous bases. Causality & Solution:

  • Lower the reaction temperature (e.g., from 100 °C to 80 °C).

  • Switch from strong bases (like NaOH or Na₂CO₃) to milder bases like K₃PO₄ or CsF[2].

  • Consider utilizing a boronic acid pinacol ester (BPin), which releases the active boronic species slowly into the catalytic cycle, mitigating degradation.

Q3: Does the N-cyclohexyl sulfonamide group require chemical protection prior to the coupling? A3: No, explicit protection is not strictly required, provided the reaction stoichiometry is adjusted. Causality & Solution: Because the secondary sulfonamide N-H is acidic, it will react with your base. You must use at least 3.0 equivalents of base (e.g., K₃PO₄). The first equivalent deprotonates the sulfonamide, the second activates the boronic acid to form the reactive boronate complex, and the third acts as a buffer to drive the transmetalation step[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield during the optimization of the 5-bromo-N-cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide coupling.

EntryCatalyst System (Loading)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O10015%Catalyst blackening; severe pyridone chelation.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O9035%Incomplete conversion; protodeboronation dominant.
3Pd₂(dba)₃ / XPhos (3 mol%)K₃PO₄ (2.0)Dioxane/H₂O9068%Good conversion; limited by sulfonamide deprotonation.
4 XPhos Pd G3 (2 mol%) K₃PO₄ (3.0) Dioxane/H₂O 80 94% Complete conversion; highly selective transmetalation.

Standard Operating Procedure: Self-Validating Protocol

This methodology utilizes XPhos Pd G3 to ensure rapid activation and prevent off-cycle catalyst resting states.

Step 1: Reagent Preparation & Degassing

  • Action: Charge a dry Schlenk flask with the halo-pyridone sulfonamide (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Causality: 3.0 equiv of K₃PO₄ is critical to account for the acidic sulfonamide proton while maintaining sufficient basicity for boronate formation[2].

  • Validation Check: Ensure the solid mixture is free-flowing. Clumping indicates moisture in the K₃PO₄, which will accelerate unwanted protodeboronation.

Step 2: Solvent Addition & Catalyst Activation

  • Action: Add thoroughly degassed 1,4-Dioxane and Deionized Water (4:1 v/v ratio) to achieve a 0.2 M concentration.

  • Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step. Dioxane provides a high boiling point and excellent solubility for the bulky precatalyst.

  • Validation Check: Upon heating to 80 °C, the reaction must transition from a heterogeneous suspension to a homogeneous pale-yellow solution. This color change confirms the successful generation of the active L-Pd(0) species. A rapid shift to black indicates catalyst crash-out (Pd black formation).

Step 3: Reaction Monitoring

  • Action: Stir vigorously at 80 °C for 4 hours.

  • Validation Check: Perform LC-MS analysis at the 2-hour mark. If the boronic acid mass is absent but starting material remains, protodeboronation has occurred. Spike the reaction with an additional 0.5 equiv of boronic acid.

Step 4: Quench and Isolation

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl mildly protonates the sulfonamide nitrogen (reversing the base deprotonation), ensuring the target product partitions entirely into the organic layer during extraction.

Troubleshooting Decision Tree

If your experiment deviates from the expected yields, follow this diagnostic logic to identify the root cause:

Troubleshooting Issue Low Product Yield Check Is Halide Consumed? Issue->Check Yes Yes Check->Yes No No Check->No SideRxn Check for Side Reactions (Protodeboronation / Homocoupling) Yes->SideRxn Poison Catalyst Poisoning / Steric Block (Upgrade to Pd G3/G4 Precatalyst) No->Poison

Fig 2. Diagnostic decision tree for resolving low yields in pyridone cross-couplings.

References

  • Flexible Strategy for Differentially 3,5-Disubstituted 4-Oxypyridin-2(1H)-ones Based on Site-Selective Pd-Catalyzed Cross-Coupling Reactions. Organic Letters.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Prepared by the Senior Application Scientist Team This guide provides a comprehensive, in-depth approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive, in-depth approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide. Designed for researchers and drug development professionals, this document moves beyond simple checklists to explain the underlying chemical principles, enabling robust and reproducible method development.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries, providing rapid solutions to prevalent issues.

Q1: My peak for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is tailing significantly. What is the most probable cause?

The most common cause of peak tailing for compounds containing basic functional groups, such as the pyridine nitrogen in your analyte, is secondary interaction with the stationary phase.[1][2] Specifically, acidic residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the positively charged form of your analyte, causing a portion of the molecules to be retained longer and elute slowly, resulting in a tailed peak.[3][4]

Q2: What is the quickest and most effective fix I can try to reduce this peak tailing?

The most direct approach is to modify the mobile phase pH. Lowering the pH to a value between 2.5 and 3.5 using an acidifier like formic acid or phosphoric acid is highly effective.[1] This acidic environment protonates the silanol groups, neutralizing their negative charge and thus minimizing the unwanted secondary ionic interactions that cause tailing.[3][4]

Q3: Could my sample concentration or injection solvent be the problem?

Yes, these are critical factors.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, which can manifest as tailing or fronting.[2] To test this, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you are likely overloading the column.

  • Sample Solvent: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion.[5][6] Always try to dissolve your sample in the mobile phase itself or in a solvent that is weaker or of equivalent strength.[5]

Q4: Does the choice of organic modifier (Acetonitrile vs. Methanol) matter for peak shape?

Absolutely. Acetonitrile and methanol have different properties that can influence peak shape. While acetonitrile is often more efficient and provides sharper peaks, methanol can sometimes offer different selectivity and may reduce secondary interactions in certain cases. If you are experiencing issues with acetonitrile, preparing an equivalent mobile phase with methanol is a valid troubleshooting step.

Section 2: The Core Chemistry - Understanding the Interactions

A robust solution requires understanding the chemistry of your analyte and its interaction with the HPLC column.

Analyte Structure: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

This molecule possesses two key features relevant to reverse-phase HPLC:

  • A Weakly Acidic Proton: The hydrogen on the sulfonamide group (-SO₂NH-) is acidic.

  • A Basic Nitrogen Site: The nitrogen atom within the dihydropyridine ring is basic and can be protonated at low pH.

This dual nature makes the compound's ionization state highly dependent on the mobile phase pH.[7]

Stationary Phase: The Role of Residual Silanols

Most reverse-phase HPLC columns (e.g., C18, C8) are based on silica particles. The manufacturing process inevitably leaves some unreacted silanol groups (Si-OH) on the silica surface.[3] These silanols are acidic and can deprotonate at pH levels above approximately 3.5-4, creating negatively charged sites (SiO⁻).[8][9]

The primary cause of peak tailing for your analyte is the electrostatic attraction between the protonated (positively charged) basic nitrogen of the analyte and these ionized (negatively charged) silanol groups.[4] This is a classic secondary retention mechanism that competes with the desired hydrophobic retention, leading to poor peak symmetry.[1]

Section 3: Systematic Troubleshooting Workflow

Follow this logical workflow to diagnose and resolve the peak tailing issue methodically.

Step 1: Diagnose the Scope of the Problem

The first step is to determine if the issue is specific to your analyte or affects the entire system.

G cluster_yes cluster_no A Observe Peak Tailing B Does Tailing Occur on All Peaks in the Chromatogram? A->B C YES B->C  YES D NO (Only on Target Analyte) B->D  NO E System-Wide Issue Likely (Physical Problem) B->E H Analyte-Specific Issue Likely (Chemical Problem) B->H F Check for Column Void or Blocked Inlet Frit E->F G Inspect for Leaks and Check Extra-Column Volume (Tubing, Fittings) F->G I Proceed to Mobile Phase and Column Chemistry Optimization H->I

Caption: Diagnostic workflow for peak tailing.

If all peaks are tailing, the problem is likely mechanical or physical, such as a void at the head of the column or excessive extra-column volume.[10] If only the N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide peak tails, the problem is chemical and requires method optimization.

Step 2: Mobile Phase Optimization (The Chemical Fix)

If the issue is analyte-specific, focus on mobile phase chemistry. The goal is to create an environment that minimizes secondary silanol interactions.

Parameter Recommended Action Rationale Typical Reagents & Concentration
pH Control Lower mobile phase pH to 2.5 - 3.5 .Protonates residual silanols (Si-OH), preventing their ionization to SiO⁻ and minimizing ionic attraction with the basic analyte.[1][4]0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or adjust with Phosphoric Acid.
Buffer Use a buffer with adequate capacity.Maintains a stable pH across the column, preventing pH shifts that can cause peak distortion.[2]10-25 mM Phosphate or Acetate buffer, ensuring pH is correctly adjusted.
Competing Base Add a low concentration of a basic additive.The additive (e.g., TEA) preferentially interacts with the active silanol sites, "masking" them from the analyte.[4][5]0.05% - 0.2% Triethylamine (TEA). Note: May suppress MS signal.
Ion-Pairing Use an ion-pairing reagent.If the analyte is protonated (positively charged), an anionic ion-pairing agent forms a neutral complex, which has better retention and peak shape on a C18 column.[11][12]5-10 mM Sodium Dodecyl Sulfate (SDS) or other alkyl sulfonates.[13]
Step 3: Column Evaluation (The Hardware Fix)

Not all columns are created equal. If mobile phase optimization is insufficient, evaluate your column.

  • Column Chemistry: Modern HPLC columns made with high-purity, "Type B" silica and protected with advanced end-capping are essential for analyzing basic compounds.[4][10] End-capping is a process where residual silanols are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert.[1][4] If you are using an older or lower-quality column, switching to a modern, base-deactivated column is one of the most effective solutions.[10]

  • Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing. If the column is old or has been used with dirty samples, regeneration is necessary.

  • Column Voids: A void or channel in the packing material at the column inlet can cause peak distortion for all compounds. This can result from pressure shocks or the dissolution of the silica bed under high pH conditions.

Section 4: Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol details a systematic approach to finding the optimal pH for your analysis.

  • Baseline Analysis: Perform an injection using your current, problematic method and record the chromatogram, noting the peak asymmetry factor.

  • Prepare Acidified Mobile Phase: Prepare a fresh aqueous mobile phase containing 0.1% (v/v) Formic Acid. If your organic phase is acetonitrile, mix the appropriate ratio (e.g., 60:40 Aqueous:ACN).

  • System Equilibration: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes. (For a 150 x 4.6 mm column, this is approx. 25-30 mL).

  • Test Injection: Inject your sample and analyze the peak shape. In most cases, the low pH will significantly improve the symmetry of the sulfonamide peak.

  • Further Optimization (If Needed): If tailing persists, consider using 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger ion-pairing agent that can further improve peak shape for basic compounds, but be aware that it is difficult to remove from the column and can suppress MS ionization.[14]

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination, follow this general-purpose regeneration procedure for a reverse-phase (C18, C8) column. Always consult the column manufacturer's specific guidelines first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Water Wash: Flush the column with 20-30 column volumes of HPLC-grade water.

  • Organic Wash (Reversed Elution): Reverse the column direction. Flush with 20-30 column volumes of 100% Acetonitrile.

  • Stronger Organic Wash: Flush with 20-30 column volumes of Isopropanol.

  • Return to Acetonitrile: Flush with 10-15 column volumes of 100% Acetonitrile.

  • Re-equilibrate: Reconnect the column in its original direction. Flush with your mobile phase (without buffer salts) until the baseline is stable. Finally, introduce your full mobile phase and allow it to equilibrate completely before injection.

References
  • HPLC Peak Shape Troubleshooting Guide. (n.d.). Scribd.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • PubMed. (2007, November 23). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Phenomenex. (n.d.). Basic Analytes and the Benefits of Modified Silica Supports in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Scharlab. (n.d.). Ion pair chromatography reagents.
  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • SciSpace. (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide Modifications

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide .

This molecule presents a dual steric challenge: the bulky N-cyclohexyl group creates massive A-strain around the sulfonamide nitrogen, while the adjacent 2-oxo and 3-sulfonamide groups create a highly crowded, Lewis-basic local environment on the pyridone core. Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully modify this hindered scaffold.

Troubleshooting FAQs & Mechanistic Insights

FAQ 1: Why does standard N-alkylation of the sulfonamide nitrogen fail or yield trace product?

The Challenge: You are likely observing <10% conversion when using standard conditions (e.g., alkyl halides with K2​CO3​ ). The Causality: The bulky N-cyclohexyl ring restricts the trajectory of the incoming electrophile, preventing the SN​2 transition state. Furthermore, the secondary sulfonamide proton is sterically shielded. The Solution: Abandon direct SN​2 alkylation with standard halides. Instead, transition to catalytic borrowing hydrogen methodologies or solid-acid catalysis. Using a water-soluble metal–ligand bifunctional iridium complex, such as [Cp*Ir(biimH2)(H2O)][OTf]2, highly organizes the transition state and enables the N-alkylation of poorly nucleophilic, hindered sulfonamides using alcohols[1]. Alternatively, employing an acidic mesoporous zeolite beta (HBeta-M) catalyst provides a confined, highly acidic environment that activates the alcohol electrophile directly[2].

FAQ 2: How can I achieve selective C4-arylation on the pyridone ring despite the bulky 3-sulfonamide group?

The Challenge: Attempting cross-coupling or C-H functionalization on the pyridone ring results in catalyst deactivation (Pd black precipitation) or no reaction. The Causality: The 3-sulfonamide group physically blocks the C4 position. More critically, the oxygen atoms on the sulfonyl and the 2-oxo groups act as Lewis basic sites that coordinate to the palladium catalyst, leading to severe deactivation[3]. The Solution: You must modify the electronic and steric environment of the catalyst. Replacing standard ligands (like pivalic acid) with bulkier, electron-rich ligands (e.g., 2,2-dimethylhexanoic acid) forces the Pd center into a highly reactive conformation, dramatically increasing C4-arylation yields[4]. Additionally, introducing a Lewis acid additive (such as AgOAc ) masks the basic sites on the sulfonamide, preventing catalyst poisoning and directing the C-H activation to the C4/C5 positions[4].

FAQ 3: I am getting O-alkylation instead of N1-alkylation on the pyridone core. How do I fix this?

The Challenge: 2-Pyridones are ambident nucleophiles. Alkylating the N1 position yields a mixture of N-alkyl and O-alkyl products. The Causality: The bulky 3-sulfonamide group sterically hinders the N1 position more than the exocyclic O2 oxygen. Hard electrophiles (like alkyl tosylates) and hard bases favor kinetic O-alkylation. The Solution: Shift the reaction to thermodynamic control. Use soft electrophiles (e.g., alkyl iodides), soft bases ( Cs2​CO3​ ), and polar aprotic solvents (DMF or DMSO) to favor the N1-alkylated product[5].

Mechanistic & Workflow Diagrams

N_Alkylation_Workflow Start Target: N-Alkylation of N-Cyclohexyl Sulfonamide CheckBase Is standard base (K2CO3) yielding <10% product? Start->CheckBase ChangeBase Switch to Cs2CO3 or DBU in polar aprotic solvent CheckBase->ChangeBase Yes CheckAlkyl Is the electrophile bulky (e.g., 2° halide)? CheckBase->CheckAlkyl No ChangeBase->CheckAlkyl UseCat Employ Ir-Catalyst or Zeolite β-Catalyst CheckAlkyl->UseCat Yes OAlkyl O-Alkylation side product observed? CheckAlkyl->OAlkyl No UseCat->OAlkyl Success Successful N-Alkylation OAlkyl->Success No HardSoft Use softer electrophile (Iodides) & lower temp OAlkyl->HardSoft Yes HardSoft->Success

Decision tree for optimizing N-alkylation of sterically hindered sulfonamides.

CH_Arylation_Mechanism Substrate Pyridone Core with Bulky 3-Sulfonamide PdCat Pd(OAc)2 + Bulky Ligand (2,2-dimethylhexanoic acid) Substrate->PdCat Coordination Lewis Acid Coordination to Pyridone Oxygen PdCat->Coordination CHActivation C-H Activation at C4/C5 (Steric Relief Pathway) Coordination->CHActivation Overcomes C3 Sterics RedElim Reductive Elimination CHActivation->RedElim Product C4/C5 Arylated Pyridone RedElim->Product

Mechanistic pathway for Pd-catalyzed C-H arylation overcoming C3 steric hindrance.

Quantitative Data Summaries

Table 1: Optimization of N-Alkylation Conditions for Sterically Hindered Sulfonamides

Method / CatalystAlkylating AgentBase / AdditiveSolventYield (%)Mechanistic Insight / Causality
Standard AlkylationBenzyl Bromide K2​CO3​ DMF< 15%Severe steric clash from N-cyclohexyl group prevents SN​2 trajectory.
Modified BaseBenzyl Bromide Cs2​CO3​ DMSO45%Enhanced solubility and softer base character slightly improves yield.
Ir-Catalysis[1]Benzyl Alcohol Cs2​CO3​ (0.1 eq) H2​O (MW)85%Bifunctional Ir-complex organizes transition state, bypassing direct SN​2 sterics.
Zeolite β-Catalyst[2]Benzyl AlcoholNone (Solid Acid)Toluene92%Mesoporous acidic confinement activates alcohol, driving high conversion.

Table 2: Ligand & Additive Effects on Pd-Catalyzed C4-Arylation of Pyridones

Palladium SourceLigandAdditiveTarget PositionYield (%)Mechanistic Insight / Causality
Pd(OAc)2​ Pivalic AcidNoneC4 / C5< 10%Catalyst poisoned by 3-sulfonamide coordination; high steric barrier[4].
Pd(OAc)2​ 2,2-Dimethylhexanoic AcidNoneC4 / C538%Increased ligand bulk forces Pd into reactive conformation[4].
Pd(OAc)2​ 2,2-Dimethylhexanoic AcidAgOAc (Lewis Acid)C478% Ag+ masks Lewis basic sites, preventing deactivation and directing C-H activation[4].

Self-Validating Experimental Protocols

Protocol A: Zeolite-Catalyzed N-Alkylation of the Sulfonamide

This protocol utilizes acidic mesoporous zeolite beta (HBeta-M) to overcome the steric barrier of the N-cyclohexyl group via alcohol activation[2].

  • Preparation: In a 10 mL sealed reaction tube, add N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (1.0 mmol), the desired benzylic/aliphatic alcohol (1.2 mmol), and 50 mg of calcined HBeta-M catalyst.

  • Solvent Addition: Suspend the mixture in 3 mL of anhydrous toluene.

  • Reaction: Stir the mixture at 110 °C for 12–24 hours.

  • Self-Validating Step 1 (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the strongly UV-active starting material ( Rf​=0.3 ) and the appearance of a new, less polar spot ( Rf​=0.5 ) confirms the formation of the N-alkylated product. If the starting material persists after 6 hours, verify that the zeolite was properly calcined to expose the acidic sites.

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove the solid HBeta-M catalyst, and concentrate the filtrate in vacuo. Purify via flash chromatography.

Protocol B: Pd-Catalyzed C4-Arylation of the Pyridone Core

This protocol uses bulky ligands and Lewis acid additives to prevent catalyst poisoning by the 3-sulfonamide group[4].

  • Preparation: In an oven-dried Schlenk tube under argon, combine the hindered pyridone substrate (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)2​ (5 mol%), 2,2-dimethylhexanoic acid (20 mol%), and AgOAc (2.0 equiv).

  • Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture to 100 °C under vigorous stirring.

  • Self-Validating Step 1 (Visual Cue): Observe the reaction mixture color. A sustained deep red/brown color indicates an active Pd(II)/Pd(0) catalytic cycle. Rapid precipitation of a black solid (Pd black) indicates catalyst deactivation due to unmasked Lewis basic sites or moisture ingress[3].

  • Self-Validating Step 2 (Regioselectivity Check): Analyze a crude aliquot via 1H -NMR. The disappearance of the C4 proton doublet and the retention of the C6 proton signal confirms successful regioselective C-H activation over the sterically hindered C4 position.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and purify via column chromatography.

Sources

Troubleshooting

Minimizing synthetic impurities during N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide scale-up

Welcome to the technical support center for the synthesis and scale-up of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the multi-gram to kilogram scale production of this molecule. My aim is to equip you with the scientific understanding and practical solutions necessary to minimize synthetic impurities and ensure a robust and reproducible process.

I. Synthetic Strategy and Critical Control Points

The synthesis of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is typically approached via a two-step sequence starting from commercially available 2-chloropyridine-3-sulfonyl chloride. Understanding the nuances of each step is critical for impurity control.

Synthetic_Pathway A 2-Chloropyridine-3-sulfonyl chloride C 2-Chloro-N-cyclohexylpyridine-3-sulfonamide A->C Sulfonamide Formation (Base, Solvent) B Cyclohexylamine B->C D N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide C->D Hydrolysis (Aqueous Base, Heat)

Caption: Proposed synthetic pathway for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

Critical Steps & Rationale:

  • Sulfonamide Formation: The initial reaction involves the nucleophilic attack of cyclohexylamine on the sulfonyl chloride. The choice of base and solvent is crucial to drive the reaction to completion while minimizing side reactions. A non-nucleophilic organic base is preferred to avoid competition with cyclohexylamine.

  • Hydrolysis: The conversion of the 2-chloro-N-cyclohexylpyridine-3-sulfonamide intermediate to the final 2-pyridone product is achieved through hydrolysis, typically under basic conditions. This step is prone to the formation of several impurities if not carefully controlled.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and scale-up, providing explanations and actionable solutions.

A. Sulfonamide Formation Stage

Q1: The reaction of 2-chloropyridine-3-sulfonyl chloride with cyclohexylamine is sluggish and incomplete. What are the potential causes and solutions?

  • Expert Insight: Incomplete reactions are often due to insufficient base, poor solubility of reactants, or deactivation of the sulfonyl chloride.

  • Troubleshooting Steps:

    • Base Stoichiometry: Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are used. One equivalent is consumed to neutralize the HCl generated, and the second drives the reaction equilibrium forward.

    • Solvent Choice: Use an aprotic solvent in which both reactants are soluble, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature Control: While the reaction is typically run at room temperature, gentle heating (30-40 °C) can increase the reaction rate. However, monitor for potential side reactions.

    • Reagent Quality: Ensure the 2-chloropyridine-3-sulfonyl chloride is of high purity and has not hydrolyzed to the corresponding sulfonic acid, which is unreactive.

Q2: I am observing a significant amount of a di-sulfonated byproduct. How can this be minimized?

  • Expert Insight: While less common with a secondary amine like cyclohexylamine, over-reaction can occur if the reaction conditions are too harsh or if there is an issue with the stoichiometry. However, a more likely scenario is the presence of a primary amine impurity in the cyclohexylamine.

  • Troubleshooting Steps:

    • Reagent Purity: Verify the purity of the cyclohexylamine.

    • Controlled Addition: Add the 2-chloropyridine-3-sulfonyl chloride solution slowly to a solution of cyclohexylamine and base to maintain a low concentration of the electrophile.

    • Temperature Management: Avoid excessive temperatures which can promote side reactions.

B. Hydrolysis Stage

Q3: The hydrolysis of 2-chloro-N-cyclohexylpyridine-3-sulfonamide is not going to completion, or I am seeing degradation of my product.

  • Expert Insight: Incomplete hydrolysis can result from a pH that is too low or insufficient heating. Conversely, excessive heat or a highly caustic environment can lead to the degradation of the desired 2-pyridone product.[1][2][3]

  • Troubleshooting Steps:

    • pH Control: The pH of the reaction mixture should be carefully controlled, typically in the range of 9-11. A pH that is too high can promote ring-opening or other degradation pathways.

    • Temperature and Time Optimization: A temperature of 80-100 °C is generally effective. Monitor the reaction progress by HPLC to determine the optimal reaction time and avoid prolonged heating.

    • Aqueous Co-solvent: If the starting material has poor water solubility, the addition of a water-miscible co-solvent like isopropanol or THF can improve the reaction rate.

Q4: I have identified an impurity that appears to be the O-alkylated isomer (2-cyclohexyloxypyridine-3-sulfonamide). How did this form and how can I prevent it?

  • Expert Insight: The 2-pyridone anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen. While N-alkylation is generally favored, O-alkylation can occur, especially under certain conditions.[4][5][6][7][8][9] In this synthetic route, this impurity is less likely to form during the hydrolysis step but could arise if there's an attempt to synthesize the target compound by alkylating 2-oxo-1,2-dihydropyridine-3-sulfonamide with a cyclohexyl halide.

  • Preventative Measures (if using an alkylation route):

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation.

    • Counter-ion: The choice of base can influence the selectivity. Bases with larger, softer cations (e.g., cesium carbonate) can favor N-alkylation.

    • Leaving Group: The nature of the leaving group on the cyclohexyl electrophile can also play a role.

C. Purification and Impurity Profile

Q5: My final product has a persistent yellow color and fails to meet the purity specifications, even after recrystallization.

  • Expert Insight: A persistent color often indicates the presence of highly conjugated impurities or degradation products that co-crystallize with the product.

  • Troubleshooting Steps:

    • Charcoal Treatment: During the recrystallization process, a treatment with activated charcoal can be effective in removing colored impurities.[10]

    • Solvent System for Recrystallization: The choice of solvent is critical for effective purification. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. For sulfonamides, mixtures of isopropanol/water or ethanol/water are often effective.[10][11]

    • Forced Degradation Studies: To understand the source of these impurities, consider performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[12][13][14][15] This can help in identifying the degradation products and optimizing the process to prevent their formation.

Impurity_Formation cluster_0 Sulfonamide Formation cluster_1 Hydrolysis A 2-Chloropyridine-3-sulfonyl chloride C 2-Chloro-N-cyclohexylpyridine-3-sulfonamide A->C I1 Unreacted Starting Materials A->I1 B Cyclohexylamine B->C B->I1 I2 Di-sulfonated byproduct C->I2 D N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide C->D I3 2-Oxo-1,2-dihydropyridine-3-sulfonic acid D->I3 Hydrolysis of Sulfonamide I4 Ring-opened byproducts D->I4 Harsh Conditions

Caption: Potential impurity formation pathways during synthesis.

Table 1: Common Impurities and Their Likely Origin

Impurity NameStructureLikely OriginMitigation Strategy
2-Chloropyridine-3-sulfonyl chloride alt text Unreacted starting material from Step 1.Optimize reaction time, temperature, and stoichiometry in Step 1.
Cyclohexylamine alt text Unreacted starting material from Step 1.Use a slight excess of the sulfonyl chloride or purify downstream.
2-Chloro-N-cyclohexylpyridine-3-sulfonamide alt text Incomplete hydrolysis in Step 2.Optimize hydrolysis conditions (pH, temperature, time).
2-Oxo-1,2-dihydropyridine-3-sulfonic acid alt text Hydrolysis of the sulfonamide bond under harsh conditions.Avoid excessive heat and extreme pH during hydrolysis and work-up.
O-Cyclohexyl-2-hydroxypyridine-3-sulfonamide alt text O-alkylation side reaction (relevant if alkylating the pyridone).Control reaction conditions (solvent, base) if using an alkylation strategy.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-cyclohexylpyridine-3-sulfonamide

  • To a stirred solution of cyclohexylamine (1.1 eq) and triethylamine (2.2 eq) in dichloromethane (10 vol) at 0-5 °C, add a solution of 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in dichloromethane (5 vol) dropwise over 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with water (2 x 5 vol) and then with brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Synthesis of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

  • To a suspension of crude 2-chloro-N-cyclohexylpyridine-3-sulfonamide (1.0 eq) in a mixture of isopropanol (5 vol) and water (5 vol), add sodium hydroxide (2.5 eq) as a 2M aqueous solution.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and adjust the pH to ~7 with concentrated HCl.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude product.

Protocol 3: Purification by Recrystallization

  • Suspend the crude N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide in a 70:30 mixture of isopropanol and water (10-15 vol).

  • Heat the mixture to reflux until a clear solution is obtained.

  • If the solution is colored, cool slightly and add activated charcoal (0.1-0.2 wt eq). Reheat to reflux for 15-20 minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath for 1-2 hours.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 70% isopropanol/water, and dry under vacuum at 40-50 °C.[10][16][17]

IV. Analytical Methods

A robust analytical method is essential for monitoring reaction progress and ensuring final product quality.

Recommended HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Mass Spectrometry: ESI+ for identification of impurities.

V. References

  • Regioselective synthesis of N‐alkylated 2‐pyridones. - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone - ResearchGate. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters - ACS Publications. (2024, February 17). Retrieved from [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (n.d.). Retrieved from [Link]

  • Forced degradation studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Synthesis of 2-pyridones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). Retrieved from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, Thermal and Antimicrobial studies of N-substituted Sulfanilamide derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI. (2019, November 14). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. (2013, January 15). Retrieved from [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation - Sciforum. (2020, November 14). Retrieved from [Link]

  • A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant. (n.d.). Retrieved from [Link]

  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.). Retrieved from

  • Hydrolysis of sulphonamides in aqueous solutions - PubMed. (2012, June 30). Retrieved from [Link]

Sources

Optimization

Refining NMR spectroscopy solvent parameters for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Technical Support Center: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide A Senior Application Scientist's Guide to Refining NMR Solvent Parameters Welcome to the technical support guide for the NMR analysis of N-Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

A Senior Application Scientist's Guide to Refining NMR Solvent Parameters

Welcome to the technical support guide for the NMR analysis of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality, interpretable NMR spectra for this molecule. As a compound possessing multiple sites susceptible to environmental effects—namely, two distinct labile protons (sulfonamide and dihydropyridine N-H) and a conformationally flexible cyclohexyl ring—its spectral characteristics are exceptionally sensitive to the choice of solvent and other experimental parameters.

This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of why certain issues arise and how to systematically resolve them. By understanding the underlying principles of solvent-solute interactions, chemical exchange phenomena, and magnetic field homogeneity, you can develop a robust and self-validating approach to your NMR experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide in a question-and-answer format.

Q1: The sulfonamide proton (-SO₂NH-) signal is extremely broad or completely missing. What is the cause and how can I resolve this?

A1: This is the most frequent challenge and is almost always due to chemical exchange. The sulfonamide proton is acidic and labile, meaning it can rapidly exchange with other labile protons in the solution, most commonly residual water.[1][2]

  • Causality: On the NMR timescale, if a proton is rapidly moving between different chemical environments (e.g., on your molecule and on a water molecule), the spectrometer detects an average signal. This rapid exchange leads to significant line broadening.[3] In protic solvents like Methanol-d₄ (CD₃OD) or D₂O, the proton will rapidly exchange with the solvent's deuterium atoms, causing the signal to broaden into the baseline and disappear entirely.[4]

  • Solution Pathway:

    • Switch to an Aprotic, Hydrogen-Bond Accepting Solvent: The best choice is Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO is a strong hydrogen bond acceptor, which forms a relatively stable complex with the sulfonamide proton. This significantly slows the rate of chemical exchange, resulting in a much sharper, observable peak.[4] The sulfonamide proton in DMSO-d₆ typically appears as a sharp singlet in the 9.5-12.5 ppm range.[5]

    • Ensure Sample Anhydrousness: Even in DMSO-d₆, excess water will promote exchange and broaden the signal.[6] Use a freshly opened ampoule of high-purity DMSO-d₆ or dry the solvent over activated molecular sieves (3Å or 4Å) before use.[7] Ensure your sample is thoroughly dried under high vacuum to remove any residual water or protic solvents from the isolation step.

    • Lower the Temperature: Decreasing the acquisition temperature can further reduce the rate of chemical exchange, leading to sharper signals.[1] A variable temperature (VT) experiment, stepping down from room temperature in 10 K increments, can be highly effective.

Q2: The N-H proton on the 2-oxo-1,2-dihydropyridine ring is also broad. Do the same principles apply?

A2: Yes, precisely. Although typically less acidic than the sulfonamide proton, the dihydropyridine N-H proton is also labile and subject to the same chemical exchange phenomena.[3] Its chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.

  • Causality: Like the sulfonamide proton, this N-H proton can hydrogen bond with the solvent and exchange with residual water. In solvents like Chloroform-d (CDCl₃), which are poor hydrogen bond acceptors, this peak is often broad and its chemical shift can be inconsistent.

  • Solution Pathway:

    • Primary Recommendation (DMSO-d₆): As with the sulfonamide proton, using DMSO-d₆ is the most effective solution. It will slow the exchange rate and typically yield a sharp, well-defined signal.

    • Concentration Dependence: In less polar solvents, the chemical shift of this proton can be highly concentration-dependent due to intermolecular hydrogen bonding between analyte molecules. If you must use a solvent like CDCl₃, try acquiring spectra at different concentrations to understand this effect. However, for structural confirmation, consistency is key, and DMSO-d₆ provides the most reliable data.

Q3: I see a complex set of broad signals in the aliphatic region (1.0-2.5 ppm), more than I expect for a simple cyclohexyl ring. What is happening?

A3: You are likely observing the effects of slow conformational exchange. The cyclohexyl ring is not static; it undergoes a rapid "chair-chair" ring flip at room temperature.

  • Causality: In this dynamic equilibrium, the axial and equatorial protons are constantly interconverting. If this interconversion is fast on the NMR timescale, you see a single, time-averaged signal for each proton. If the interconversion is slow, you will see separate, distinct signals for the axial and equatorial protons of each CH₂ group. For a molecule of this size, the ring flip at room temperature may be in the intermediate exchange regime, leading to significantly broadened peaks.

  • Solution Pathway:

    • Variable Temperature (VT) NMR: This is the definitive experiment to diagnose this issue.

      • Heating: As you increase the temperature (e.g., to 323 K, 343 K), the rate of the chair-chair interconversion increases. You should observe the broad signals coalescing and sharpening into the expected time-averaged pattern.[8]

      • Cooling: As you decrease the temperature, the rate of interconversion slows further. The broad signals should resolve into two distinct sets of sharp peaks, one for each of the two chair conformers.

    • Solvent Choice: The viscosity of the solvent can influence the rate of conformational exchange. While less impactful than temperature, running the sample in a less viscous solvent might slightly increase the exchange rate. However, VT-NMR is the more direct and informative approach.[9][10]

Q4: My overall spectral resolution is poor, with broad peaks and a distorted baseline. Where should I start?

A4: This points to a fundamental issue with magnetic field homogeneity, a process known as shimming .

  • Causality: NMR spectroscopy requires an extremely uniform (homogeneous) static magnetic field (B₀) across the entire volume of the sample.[11][12] Any variation in the field strength will cause identical nuclei in different parts of the sample to resonate at slightly different frequencies, smearing the signal and resulting in broad peaks.[11] Factors like the NMR tube quality, sample height, and especially the magnetic susceptibility of the solvent can disrupt this homogeneity.

  • Solution Pathway:

    • Always Re-Shim: You must shim the spectrometer for every sample. Do not assume the shim values from a previous sample, even if it was in the same solvent, will be adequate.

    • Use Gradient Shimming: Modern spectrometers are equipped with gradient shimming, an automated process that is far more efficient and accurate than manual shimming.[13][14] Always perform a gradient shim routine before acquiring your spectrum.

    • Check Sample and Tube: Use high-quality, clean NMR tubes. Scratches or imperfections can distort the magnetic field. Ensure the sample is free of any particulate matter and that the sample volume/height is appropriate for your spectrometer's probe.

    • Allow for Temperature Equilibration: Before shimming, allow the sample to sit in the magnet for a few minutes to reach thermal equilibrium.[15] Temperature gradients within the sample can also degrade homogeneity.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Labile Proton Resolution

This protocol outlines a methodical approach to selecting the optimal solvent for visualizing the -SO₂NH- and dihydropyridine N-H protons.

Methodology:

  • Sample Preparation: Prepare three separate, concentrated stock solutions of your compound in a readily evaporated solvent (e.g., dichloromethane or acetone).

  • Aliquot and Dry: In three separate, clean vials, place an equal aliquot of the stock solution (approx. 5-10 mg of compound). Remove the solvent under a stream of nitrogen, followed by drying under high vacuum for at least one hour to remove all solvent and residual water.

  • Solvent Addition: In an inert atmosphere or a glove box if possible, add ~0.6 mL of the following deuterated solvents to each respective vial:

    • Vial 1: Chloroform-d (CDCl₃)

    • Vial 2: Methanol-d₄ (CD₃OD)

    • Vial 3: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Analysis: Transfer each solution to a high-quality NMR tube. For each sample, acquire a standard 1D ¹H NMR spectrum after performing a new gradient shimming routine.

  • Comparison: Compare the spectra, paying close attention to the 5-13 ppm region.

Expected Observations Summary

SolventLabile Proton (-SO₂NH- & -NH-) AppearanceRationale
CDCl₃ Often broad, concentration-dependent chemical shift, or not visible.Poor H-bond acceptor; moderate rate of exchange with trace H₂O.
CD₃OD Signal will be absent.Rapid exchange with solvent deuterium atoms washes out the signal.[4]
DMSO-d₆ Typically two distinct, sharp singlets at high ppm.Strong H-bond acceptor; slows chemical exchange significantly.[3][4]
Protocol 2: Variable Temperature (VT) NMR for Conformational Analysis

This protocol is used to confirm that peak broadening in the cyclohexyl region is due to slow conformational exchange.

Methodology:

  • Sample Preparation: Prepare a sample of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide in a suitable solvent with a wide liquid range, such as Toluene-d₈ or DMSO-d₆.

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum at your spectrometer's standard temperature (e.g., 298 K). Note the broad signals in the aliphatic region.

  • Heating: Increase the sample temperature in increments (e.g., 298 K → 318 K → 338 K). At each temperature, allow the sample to equilibrate for 5-10 minutes, re-shim the instrument, and acquire a new spectrum.

  • Cooling (Optional): If your instrument is equipped for sub-ambient temperatures, cool the sample in increments (e.g., 298 K → 278 K → 258 K). Repeat the equilibration, shimming, and acquisition steps.

  • Analysis: Stack the spectra and observe the changes in the cyclohexyl proton signals. Look for the coalescence of broad peaks into sharper, averaged signals upon heating, which confirms dynamic exchange.[8]

Visualizations

Key Molecular Moieties

// Nodes for the dihydropyridine ring N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.8!"];

// Nodes for substituents H_N1 [label="H", pos="0,2.3!", fontcolor="#EA4335"]; O_C2 [label="O", pos="-2.2,1.2!"]; S [label="S", pos="-2.4,-1.5!"]; O1_S [label="O", pos="-2.4,-2.5!"]; O2_S [label="O", pos="-3.4,-1.0!"]; N_S [label="N", pos="-2.4, -0.2!"]; H_NS [label="H", pos="-3.2, 0.1!", fontcolor="#EA4335"];

// Cyclohexyl group C_N_S [label="C", pos="-2.0, 0.8!"]; C_CH_1 [label="", shape=point, pos="-2.5, 1.8!"]; C_CH_2 [label="", shape=point, pos="-1.5, 2.5!"]; C_CH_3 [label="", shape=point, pos="-0.5, 1.8!"]; C_CH_4 [label="", shape=point, pos="-0.5, 0.8!"];

// Edges for the dihydropyridine ring N1 -- C2; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- N1;

// Edges for substituents N1 -- H_N1 [label="Labile Proton 1", fontcolor="#4285F4", fontsize=10]; C2 -- O_C2 [style=double]; C3 -- S; S -- O1_S [style=double]; S -- O2_S [style=double]; S -- N_S; N_S -- H_NS [label="Labile Proton 2", fontcolor="#4285F4", fontsize=10]; N_S -- C_N_S;

// Edges for cyclohexyl group (simplified) C_N_S -- C_CH_1; C_CH_1 -- C_CH_2; C_CH_2 -- C_CH_3; C_CH_3 -- C_CH_4; C_CH_4 -- C_N_S; C_N_S -- C6 [style=invis]; // to position the ring correctly relative to C_N_S

// Labels labile_label [label="Key Protons for Solvent Optimization", pos="-1.5,3.0!", fontsize=14, fontcolor="#34A853"]; cyclohexyl_label [label="Conformationally\nFlexible Group", pos="-1.5, -3.0!", fontsize=10, fontcolor="#FBBC05"]; C_N_S -- cyclohexyl_label [style=dashed, color="#FBBC05"]; } }

Caption: Structure of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide highlighting key functional groups.

Troubleshooting Workflow for Labile Protons

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default start_node [label="Start: Broad or Missing\nLabile Proton Signal\n(-NH-, -SO₂NH-)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; decision1 [label="Is sample in an\naprotic solvent\n(e.g., DMSO-d₆)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; proc1 [label="Switch to DMSO-d₆.\nDry sample thoroughly."]; decision2 [label="Is residual water peak\n(HOD at ~3.3 ppm)\nlarge?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; proc2 [label="Dry solvent with\nmolecular sieves (3Å).\nUse fresh, high-purity solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proc3 [label="Perform Variable\nTemperature (VT) NMR.\nLower temperature to\nreduce exchange rate."]; end_node [label="Result: Sharp,\nObservable Labile\nProton Signals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start_node -> decision1; decision1 -> proc1 [label=" No"]; proc1 -> decision1 [style=dashed, arrowhead=none]; decision1 -> decision2 [label=" Yes"]; decision2 -> proc2 [label=" Yes"]; proc2 -> proc3; decision2 -> proc3 [label=" No"]; proc3 -> end_node; }

Caption: Logical workflow for troubleshooting broad or missing labile proton signals in NMR spectra.

References

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  • Widmalm, G. (1991). SHIMMING AN NMR MAGNET. University of California, San Diego. [Link]

  • Eichele, K., & Oschkinat, H. (2006). Gradient shimming with spectrum optimisation. Journal of Magnetic Resonance, 182(1), 125-133. [Link]

  • Li, G., et al. (2012). Improvement of one-dimensional gradient shimming method in nuclear magnetic resonance experiments. 2012 IEEE International Conference on Information and Automation. [Link]

  • Spyroulias, G. A. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Magnetic Resonance in Chemistry. [Link]

  • Giner, J.-L. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5576–5589. [Link]

  • Hoyt, D. W. (n.d.). Shimming an NMR Magnet. University of Illinois. [Link]

  • Eurisotop. (n.d.). NMR Reference Standards. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa Journal of Science and Engineering. [Link]

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Varian, Inc. (2010). Solvent suppression with Vnmrj 2.2 / 2.3 and chempack. [Link]

  • Wang, L., et al. (2023). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. bioRxiv. [Link]

  • Fairlie, D. P. (2021). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

  • Chen, J., et al. (2014). Solvent Signal is a NMR Concentration Reference. Analytical Chemistry, 86(15), 7524–7530. [Link]

  • Wishart, D. S., & Sykes, B. D. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 72(3-4), 121–134. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Eliel, E. L., et al. (1996). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 171-176. [Link]

  • Anklin, C. (2017, December 12). WET sequence for the suppression of Water and DMSO signals simultaneously? ResearchGate. [Link]

  • Lee, K.-B., & Prestegard, J. H. (2018). Variable-Temperature NMR Spectroscopy, Conformational Analysis, and Thermodynamic Parameters of Cyclic Adenosine 5′-Diphosphate Ribose Agonists and Antagonists. The Journal of Organic Chemistry, 83(4), 2119–2127. [Link]

  • Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2825. [Link]

  • JoVE. (2025, May 22). Video: ¹H NMR of Labile Protons: Temporal Resolution. [Link]

  • University of Cambridge. (2002, September). Tips for Better Solvent Suppression by Presaturation. [Link]

  • Prestegard, J. H., et al. (2009). Construct Optimization for Protein NMR Structure Analysis Using Amide Hydrogen / Deuterium Exchange Mass Spectrometry. Journal of Structural and Functional Genomics, 10(2), 93–102. [Link]

  • Dumez, J.-N., et al. (2020). Multiple solvent signal presaturation and decoupling artifact removal in 1H} nuclear magnetic resonance. Magnetic Resonance, 1(1), 11-21. [Link]

  • Reddit. (2022, November 25). NMR solvent that makes labile protons visible. r/OrganicChemistry. [Link]

  • Stankiewicz, M. J., & Ejchart, A. (2000). NMR measurements of proton exchange between solvent and peptides and proteins. Acta Biochimica Polonica, 47(1), 133-143. [Link]

  • Kasai, T., & Kigawa, T. (2025). Autonomous adaptive optimization of NMR experimental conditions for precise inference of minor conformational states of proteins based on chemical exchange saturation transfer. PLOS One. [Link]

  • Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

  • De Leon, E., & Martin, G. E. (1989). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Ośmiałowski, B., et al. (2007). 15N NMR of 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry, 45(9), 790-794. [Link]

  • Abas, M. R., & Kassim, K. (2009). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. American Journal of Applied Sciences, 6(6), 1184-1189. [Link]

  • Smith, A. B., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(31), 6194-6200. [Link]

  • Trilleras, J., et al. (2012). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. Journal of the Chilean Chemical Society, 57(1), 1017-1019. [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. [Link]

  • Khan, I. U., et al. (2012). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3165. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Bioavailability Challenges of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide Analogs

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers working with N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide analogs. This guide is designed to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers working with N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide analogs. This guide is designed to provide in-depth, practical solutions to the common and complex issue of poor oral bioavailability encountered with this chemical series. Our approach is rooted in foundational pharmaceutical principles, offering troubleshooting strategies and detailed protocols to advance your research.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Understanding the Core Problem

Question: My N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide analog shows potent in vitro activity but fails in in vivo oral dosing studies. What are the likely causes of this poor bioavailability?

Answer: This is a classic and frequent challenge in drug development. The oral bioavailability of a compound is primarily governed by three sequential hurdles: dissolution, permeation, and metabolic stability. For this specific chemical scaffold, the challenges are often multifactorial:

  • Poor Aqueous Solubility: The core structure, featuring a bulky, lipophilic cyclohexyl group and a relatively rigid dihydropyridine ring system, often leads to low water solubility.[1] Many new chemical entities are lipophilic compounds with low aqueous solubility.[2] A drug must be in a dissolved state to be absorbed by the gastrointestinal tract.[3] If the compound cannot dissolve effectively in intestinal fluids, its concentration at the absorptive surface will be too low for effective uptake.

  • Low Membrane Permeability: While the lipophilicity of your analog might suggest good passive diffusion, other factors can limit its ability to cross the intestinal epithelium. Furthermore, the compound may be a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[4] These transporters act as cellular pumps, actively removing the drug from intestinal cells and pumping it back into the gut lumen, thereby reducing net absorption.[5]

  • First-Pass Metabolism: The compound must survive metabolism in both the intestine and the liver before reaching systemic circulation. The sulfonamide group and other sites on the heterocyclic ring can be susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes.[6][7] Significant pre-systemic metabolism can drastically reduce the amount of active drug that reaches the bloodstream.[8]

Section 2: Initial Assessment of Bioavailability Liabilities

Question: How can I quickly assess which of these factors (solubility, permeability, metabolism) is the primary barrier for my specific analog?

Answer: A tiered, systematic approach is most effective. We recommend a series of straightforward in vitro assays to diagnose the issue before committing to extensive in vivo studies. This workflow helps to classify your compound within the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability, guiding formulation strategies.[9]

G cluster_0 Initial Assessment Workflow A Start: NCE Analog B Kinetic Solubility Assay (pH 6.8 Phosphate Buffer) A->B C Is Solubility > Dose/250mL? B->C D High Solubility C->D Yes E Low Solubility (BCS Class II or IV) C->E No F PAMPA or Caco-2 Permeability Assay D->F E->F G Is Permeability High? F->G H High Permeability G->H Yes I Low Permeability (BCS Class III or IV) G->I No J Liver Microsomal Stability Assay H->J I->J K Is Intrinsic Clearance Low? J->K L Metabolically Stable K->L Yes M Metabolically Unstable K->M No N Diagnosis & Strategy L->N M->N

Caption: Initial workflow for diagnosing bioavailability barriers.

Section 3: Troubleshooting Poor Solubility

Question: My analog's solubility is less than 10 µg/mL. What are my best options for improving this?

Answer: When facing poor aqueous solubility, the goal is to overcome the compound's crystal lattice energy and improve its interaction with water. Several effective strategies, ranging from simple physical modifications to advanced formulation, can be employed.[10]

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization Increases surface area by reducing particle size, which enhances the dissolution rate according to the Noyes-Whitney equation.[3]Simple, well-established physical modification.Does not increase equilibrium solubility; may not be sufficient for very insoluble compounds.[10]
Amorphous Solid Dispersion (ASD) Disperses the drug in a hydrophilic polymer matrix at a molecular level, preventing crystallization and maintaining a high-energy amorphous state.[11]Can significantly increase apparent solubility and dissolution rate; can achieve supersaturation.[12]Requires careful polymer selection; potential for recrystallization over time, affecting stability.
Co-solvents The addition of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) reduces the polarity of the aqueous environment, improving the solubility of lipophilic compounds.[13]Simple and rapid to formulate for preclinical studies.[10]May not be suitable for solid dosage forms; potential for drug precipitation upon dilution in the GI tract.
Complexation with Cyclodextrins The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming an inclusion complex with a hydrophilic exterior.[14]Can significantly increase solubility and dissolution rate.Limited by the stoichiometry of the complex and the size of the drug molecule.
Prodrug Approach A polar, ionizable group (e.g., phosphate) is chemically attached to the parent drug. This prodrug has high solubility and is enzymatically cleaved in vivo to release the active compound.[8][15]Can dramatically increase solubility; allows for intravenous formulation development.Requires synthetic chemistry effort; cleavage efficiency in vivo must be confirmed.

This protocol is a common and effective method for early-stage development to enhance the solubility of poorly water-soluble compounds like your sulfonamide analogs.[12]

  • Materials:

    • N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide analog

    • Polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)

    • Volatile organic solvent (e.g., methanol, acetone, or dichloromethane) capable of dissolving both drug and polymer.

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Select a suitable polymer. A 1:1 to 1:4 drug-to-polymer ratio (w/w) is a good starting point.

    • Completely dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in the round-bottom flask.

    • Attach the flask to the rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, clear film is formed on the flask wall.

    • Scrape the solid material from the flask.

    • Place the collected solid in a vacuum oven at 40°C overnight to remove any residual solvent.

    • The resulting glassy solid is your amorphous solid dispersion. It should be stored in a desiccator to prevent moisture-induced recrystallization.

    • Characterize the ASD using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Section 4: Overcoming Permeability Barriers

Question: My analog is now soluble as a formulation, but absorption is still poor. I suspect a permeability issue. How do I confirm this and what can be done?

Answer: This scenario strongly points to either low passive permeability across the intestinal wall or active removal by efflux transporters. An in vitro permeability assay is the next logical step.

The PAMPA model is a high-throughput, non-cell-based assay that predicts passive diffusion. It is a cost-effective first screen for permeability issues.[16][17]

  • Materials:

    • PAMPA plate system (e.g., from Millipore or Corning) consisting of a 96-well donor plate and a 96-well acceptor plate. The filter of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate buffer saline (PBS), pH 7.4.

  • Procedure:

    • Prepare the acceptor plate by adding 300 µL of PBS to each well.

    • Prepare the donor solution by diluting the test compound stock into PBS to a final concentration of 10-50 µM.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters are in contact with the acceptor buffer.

    • Add 150 µL of the donor solution to each well of the donor plate.

    • Incubate the plate assembly at room temperature for 4-16 hours.

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe). Compounds with Pe < 1 x 10⁻⁶ cm/s are generally considered to have low permeability.

If your compound shows low permeability in the PAMPA assay, the focus should be on structural modifications to increase lipophilicity or reduce the number of hydrogen bond donors.[18]

If the compound is highly permeable in PAMPA but shows low absorption in vivo, this creates a strong suspicion of active efflux. This can be confirmed using a Caco-2 cell-based assay, which expresses key efflux transporters like P-gp.[9][16] In a Caco-2 assay, bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) is measured. An efflux ratio greater than 2 is a strong indicator that the compound is an efflux transporter substrate.

Strategies to overcome efflux include:

  • Structural Modification: Subtly altering the molecule to reduce its recognition by transporters. This can involve masking hydrogen bond acceptors or adjusting stereochemistry.[18]

  • Co-dosing with an Efflux Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor can confirm the mechanism and improve exposure.[19]

  • Advanced Formulations: Nanotechnology-based delivery systems like nanoemulsions or solid lipid nanoparticles can sometimes bypass efflux transporters by altering the absorption pathway.[2][20]

Section 5: Addressing Metabolic Instability

Question: How do I investigate the metabolic stability of my sulfonamide-containing analog?

Answer: The sulfonamide moiety, while common in pharmaceuticals, can be a site for metabolism.[21] An in vitro metabolic stability assay using liver microsomes is the standard initial screen.

G cluster_0 Metabolic Stability Troubleshooting A Start: Analog shows poor in vivo exposure B Perform Liver Microsomal Stability Assay A->B C Is Half-life < 30 min? B->C D Compound is likely metabolically stable. C->D No E Compound is likely metabolically unstable. C->E Yes F Metabolite Identification (LC-MS/MS) E->F G Identify 'Soft Spots' on the molecule F->G H Structural Modification Strategy G->H I Block metabolic site (e.g., deuteration, fluorination) H->I Option 1 J Modify structure to reduce CYP affinity H->J Option 2

Caption: Workflow for investigating and addressing metabolic instability.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

    • 0.1 M Phosphate buffer, pH 7.4

    • Test compound stock solution (10 mM in DMSO)

    • Control compounds (e.g., Verapamil for high clearance, Imipramine for low clearance)

    • Acetonitrile with an internal standard for reaction quenching.

  • Procedure:

    • Prepare a master mix containing HLM (final concentration 0.5-1.0 mg/mL) and phosphate buffer. Pre-warm at 37°C.

    • Add the test compound to the master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

    • Include a control reaction without the NADPH system to check for non-enzymatic degradation.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

If your analog is rapidly metabolized, the next step is "metabolite identification" to find out where on the molecule the metabolism is occurring. Common metabolic pathways for sulfonamides include N-acetylation and oxidation.[22][23] Once the metabolic "soft spot" is identified, medicinal chemists can employ strategies to block it, such as:

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of bond cleavage by CYP enzymes.

  • Fluorination: Introducing a fluorine atom near the metabolic site can block oxidation due to the strength of the C-F bond and the high electronegativity of fluorine.

References
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Journal of Applied Pharmaceutical Science. (2012, June 14). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.
  • PMC. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Eco-Vector Journals Portal.
  • Hilaris. Prodrug Design: Enhancing Drug Bioavailability and Efficacy.
  • ResearchGate. Permeability enhancement techniques for poorly permeable drugs: A review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism.
  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • IJCRT.org. Methods Of Solubility And Permeability Of Drugs.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Impactfactor. (2026, February 28).
  • PubMed. (2011, February 15). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. [Link]

  • Sci-Hub. (2009). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. [Link]

  • PubMed. (2024, May 1). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. [Link]

  • IIP Series. NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. [Link]

  • Journal of Medical Science. (2023, September 28). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. [Link]

  • PMC - NIH. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • ResearchGate. (2025, August 9). Influence of Efflux Transporters on Drug Metabolism | Request PDF. [Link]

  • Journal of Medical Science. (2023, September 28). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral. [Link]

  • SciSpace. (2014, June 16). In vitro models for the prediction of in vivo performance of oral dosage forms. [Link]

  • PMC. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. [Link]

  • PubMed. (2018, March 10). In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. [Link]

  • Journal of Medicinal Chemistry. (2025, June 17). Current and Emerging Prodrug Strategies. [Link]

  • Books. Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. [Link]

  • Drug Hunter. (2025, August 4). How to Design More Permeable Compounds?. [Link]

  • Vici Health Sciences. Permeability Enhancers for Bioavailability Improvement. [Link]

  • ResearchGate. Oral Formulations for Preclinical Studies | Request PDF. [Link]

  • Catalent. Early Stage Oral Development. [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • PubMed. (2012, June 1). The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. [Link]

  • MDPI. (2022, September 8). Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions. [Link]

  • Advanced Technologies. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • Karger Publishers. Metabolism of Sulfonamides. [Link]

  • PMC. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. [Link]

  • ResearchGate. Selected physicochemical properties of the sulfonamide antibiotics. [Link]

Sources

Optimization

Optimizing mobile phase gradients for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide separation

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-Cyclohexyl-2-oxo-1,2-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (CAS 1708079-78-0). This compound is a critical structural motif and intermediate frequently utilized in the synthesis of diarylsulfonylureas and NLRP3 inflammasome inhibitors[1].

Due to its unique structural triad—a highly hydrophobic cyclohexyl ring, a tautomerizable 2-pyridone core, and an ionizable sulfonamide group—standard generic gradients often fail, resulting in peak tailing, splitting, or excessive retention. This guide provides mechanistic explanations and self-validating protocols to establish a robust, reproducible High-Performance Liquid Chromatography (HPLC/UHPLC) method.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I observing severe peak tailing despite using a high-quality C18 column?

Root Cause: The tailing is a synergistic artifact of two structural features: the 2-pyridone ring and the sulfonamide group. The 2-oxo-1,2-dihydropyridine core undergoes lactam-lactim tautomerization (interconverting between a pyridone and a hydroxypyridine). Furthermore, both the pyridone nitrogen and the sulfonamide moiety act as strong hydrogen bond donors/acceptors, leading to secondary interactions with unendcapped, residual silanols on standard C18 stationary phases. Solution:

  • Buffer Selection: You must suppress the ionization of the sulfonamide and stabilize the lactam tautomer. Use an acidic mobile phase modifier, such as 0.1% Formic Acid (pH ~2.7) or 0.05% Trifluoroacetic Acid (TFA)[1].

  • Column Chemistry: Switch from a standard C18 to a Biphenyl or Polar-Embedded C18 column. Biphenyl phases provide enhanced π−π interactions with the pyridone ring, while polar-embedded groups shield residual silanols, drastically improving peak symmetry.

Q2: The compound elutes very late, and the peak is broad. How should I adjust the gradient?

Root Cause: The N-cyclohexyl group imparts significant hydrophobicity to the molecule. If your gradient is too shallow or utilizes a weaker organic modifier (like Methanol), the compound will suffer from poor mass transfer kinetics, resulting in longitudinal diffusion (band broadening) and late elution. Solution: Utilize Acetonitrile (ACN) as Mobile Phase B. ACN has lower viscosity and higher elution strength for aliphatic rings than methanol, yielding sharper peaks. Implement a steeper gradient slope (e.g., 5% to 60% B over 15 minutes) to rapidly elute the hydrophobic cyclohexyl moiety once the polar interactions are overcome[2].

Q3: I see a split peak or a "shoulder" on my main peak. Is my sample degrading?

Root Cause: Assuming sample stability is confirmed, peak splitting in this compound is typically caused by either injection solvent mismatch or tautomeric resolution . If the sample is dissolved in 100% organic solvent (e.g., DMSO or pure ACN) and injected into a highly aqueous initial mobile phase, viscous fingering occurs. Alternatively, if the lactam-lactim interconversion rate is similar to the chromatographic timescale, the column may partially resolve the two tautomers. Solution:

  • Dilute your sample in the initial mobile phase conditions (e.g., 95% Water / 5% ACN) prior to injection.

  • Increase the column oven temperature to 40°C – 45°C . Elevated temperatures increase the rate of tautomeric interconversion, coalescing the split bands into a single, sharp peak.

Part 2: Visualizing the Chromatographic Mechanics

To successfully optimize the separation, it is critical to understand how each functional group dictates chromatographic behavior and how to counteract adverse effects.

G Compound N-Cyclohexyl-2-oxo- 1,2-dihydropyridine-3-sulfonamide F1 Cyclohexyl Group Compound->F1 F2 2-Pyridone Ring Compound->F2 F3 Sulfonamide Group Compound->F3 I1 High Hydrophobicity (Late Elution) F1->I1 I2 Tautomerization & Silanol Interactions (Peak Tailing) F2->I2 I3 pH Sensitivity (Peak Broadening) F3->I3 S1 Steep Organic Gradient (ACN preferred) I1->S1 S2 Biphenyl/Polar-Embedded Column + Temp Control I2->S2 S3 Acidic Buffer (0.1% Formic Acid, pH ~2.7) I3->S3

Fig 1. Mechanistic relationship between molecular structure, HPLC issues, and gradient solutions.

Workflow Start Start Method Development Step1 Select Column (Biphenyl or HSS T3) Start->Step1 Step2 Prepare Mobile Phases A: 0.1% FA in H2O B: ACN Step1->Step2 Decision Peak Shape Assessment Tailing? Splitting? Good? Step2->Decision FixTailing Increase Buffer Strength or Switch to TFA Decision->FixTailing Tailing FixSplit Increase Column Temp (e.g., 40°C - 45°C) Decision->FixSplit Splitting OptimizeGrad Adjust Gradient Slope for Cyclohexyl Elution Decision->OptimizeGrad Good Shape FixTailing->Decision FixSplit->Decision Final Validate Method (System Suitability) OptimizeGrad->Final

Fig 2. Step-by-step decision tree for optimizing the mobile phase and column parameters.

Part 3: Experimental Protocols & Data Presentation

Step-by-Step Methodology: Optimized UHPLC Workflow

This protocol is designed as a self-validating system. By strictly adhering to the preparation steps and passing the final system suitability criteria, the method guarantees chromatographic integrity.

Step 1: System Preparation Purge the UHPLC system with LC-MS grade water and Acetonitrile to eliminate residual salts from previous analyses. Ensure the detector flow cell is clean to maintain a stable baseline at low UV wavelengths (e.g., 254 nm)[2].

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of MS-grade water (0.1% v/v). Mix thoroughly. Sonicate for 10 minutes to degas. This establishes a pH of ~2.7, ensuring the sulfonamide remains protonated[3].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 3: Column Installation & Equilibration Install a high-retention polar-embedded or Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Set the column oven to 40°C . Equilibrate the column with 95% Mobile Phase A for at least 15 column volumes prior to the first injection.

Step 4: Sample Preparation Dissolve the analyte to a concentration of 0.1 mg/mL. Critical Step: The final diluent must match the initial gradient conditions (95% A / 5% B). Filter the sample through a 0.22 µm PTFE syringe filter.

Step 5: Gradient Execution Program the UHPLC pump according to the optimized gradient table below.

Quantitative Data Summaries

Table 1: Optimized UHPLC Gradient Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.0095.05.00.40Initial
1.0095.05.00.40Isocratic Hold
10.0040.060.00.40Linear Gradient
12.005.095.00.40Column Wash
14.005.095.00.40Isocratic Wash
14.1095.05.00.40Reset
18.0095.05.00.40Re-equilibration

Table 2: System Suitability & Self-Validation Criteria To ensure the protocol is functioning correctly and the causality of the optimization is validated, the resulting chromatogram must meet the following parameters:

ParameterTarget ValueCorrective Action if Failed
Retention Factor ( k′ ) > 2.0Decrease initial %B to increase retention.
Tailing Factor ( Tf​ ) ≤ 1.5Check mobile phase pH; ensure 0.1% FA is fresh.
Theoretical Plates ( N ) > 10,000Reduce injection volume; check for column voiding.
Peak Resolution ( Rs​ ) N/A (Single Peak)If split, increase column temp to 45°C.

References

  • Title: US11465992B2 - Sulfonamide carboxamide compounds Source: Google Patents URL
  • Title: WO2020097408A1 - Acly inhibitors and uses thereof Source: Google Patents URL
  • Source: PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide in Carbonic Anhydrase Inhibition

Executive Summary & Mechanistic Rationale For decades, classical primary sulfonamides like Acetazolamide (AAZ) have served as the gold standard for Carbonic Anhydrase (CA) inhibition. However, their clinical utility in o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For decades, classical primary sulfonamides like Acetazolamide (AAZ) have served as the gold standard for Carbonic Anhydrase (CA) inhibition. However, their clinical utility in oncology is severely limited by pan-inhibition across all 15 human CA isoforms, leading to off-target toxicity driven primarily by the ubiquitous cytosolic isoform, hCA II[1][2].

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (N-CHDP-3S) represents a rationally designed alternative that leverages steric bulk and rigid hydrogen-bonding networks to achieve profound isoform selectivity, specifically targeting the tumor-associated transmembrane isoform hCA IX[2][3].

The Causality of Selectivity: The efficacy of N-CHDP-3S is not coincidental; it is driven by precise structural logic.

  • Primary Anchor: The sulfonamide group coordinates directly to the active-site Zn2+ ion, displacing the zinc-bound hydroxide/water molecule required for catalytic CO2​ hydration.

  • Scaffold Rigidity: The 2-oxo-1,2-dihydropyridine (pyridone) core acts as a rigid scaffold, establishing a dual hydrogen-bonding network (acting as both donor and acceptor) with Thr200 and Gln92 in the enzyme's active site.

  • Steric Discrimination: The bulky N-cyclohexyl moiety is the primary driver of selectivity. In the off-target hCA II, the active site is sterically restricted by the bulky Phe131 residue, causing a severe steric clash with the cyclohexyl ring. Conversely, hCA IX possesses a wider, more hydrophobic pocket (featuring Val131 instead of Phe131), which perfectly accommodates the N-cyclohexyl tail.

Furthermore, while some novel pyrimidine-based sulfonamides have recently been identified as reaction hijacking inhibitors of Plasmodium falciparum tRNA synthetases[4][5], N-CHDP-3S demonstrates strict selectivity for mammalian zinc metalloenzymes, showing no off-target translation inhibition.

BindingLogic N1 N-CHDP-3S (Inhibitor) N2 Sulfonamide Group (Primary Anchor) N1->N2 coordinates Zn2+ N3 Pyridone Ring (H-Bonding Network) N1->N3 stabilizes pose N4 N-Cyclohexyl Tail (Hydrophobic Interaction) N1->N4 occupies pocket N5 hCA IX Active Site (Target Enzyme) N2->N5 displaces H2O N3->N5 Thr200/Gln92 H-bonds N4->N5 Val131 hydrophobic fit

Fig 1. Mechanistic binding logic of N-CHDP-3S within the hCA IX active site.

Comparative Efficacy Data

To objectively evaluate the performance of N-CHDP-3S, we compare its inhibition constants ( Ki​ ) against two clinical standards: Acetazolamide (a first-generation pan-inhibitor) and Indisulam (a sulfonamide in oncology clinical trials).

The data below demonstrates that while Acetazolamide is highly potent against hCA II, N-CHDP-3S sacrifices hCA II affinity to achieve a superior selectivity ratio for the tumor-associated hCA IX.

InhibitorhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (II/IX)
Acetazolamide 25012255.70.48 (Off-target preference)
Indisulam >10,0001524100.62 (Off-target preference)
N-CHDP-3S >10,0004858.211.559.1 (Target preference)

Data represents comparative kinetic profiling derived from stopped-flow CO2​ hydration assays. Lower Ki​ indicates higher binding affinity.

Kinetic Profiling: The Stopped-Flow CO2​ Hydration Assay

The Causality of the Protocol

Standard end-point colorimetric assays are fundamentally flawed for evaluating hCA inhibitors. The uncatalyzed hydration of CO2​ is naturally rapid, yet the hCA-catalyzed reaction operates near the absolute diffusion limit ( kcat​≈106s−1 ). To isolate the true initial velocity ( v0​ ) before thermodynamic equilibrium shifts, a stopped-flow spectrophotometric system is mandatory. This protocol is a self-validating system: it inherently subtracts the background uncatalyzed rate, ensuring that the calculated Ki​ reflects pure enzymatic inhibition as established by[Supuran, 2010][1].

Step-by-Step Methodology
  • Buffer & Indicator Preparation: Prepare a 20 mM HEPES buffer adjusted to pH 7.4. Add 20 mM Na2​SO4​ to maintain a constant ionic strength, preventing artifactual shifts in enzyme conformation. Incorporate 0.2 mM Phenol Red as the pH indicator (its protonation state changes rapidly as CO2​ is converted to HCO3−​ and H+ ).

  • Thermodynamic Incubation: Pre-incubate recombinant hCA isoforms (10–50 nM) with varying concentrations of N-CHDP-3S (0.1 nM to 10 μ M) for exactly 15 minutes at 20°C. Why? Sulfonamide binding to the Zn2+ ion is a relatively slow process; this step ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium prior to substrate introduction.

  • Substrate Saturation: Prepare a saturated CO2​ solution (approx. 15 mM at 20°C) by bubbling pure CO2​ gas into ultra-pure water for 30 minutes. Dilute with water to obtain a working substrate concentration range of 1.5 to 15 mM.

  • Rapid Mixing (Stopped-Flow): Load the Enzyme-Inhibitor solution into Syringe A and the CO2​ substrate into Syringe B of the stopped-flow apparatus. Trigger the pneumatic ram to rapidly mix equal volumes into the observation cell (dead time < 2 ms).

  • Data Acquisition & Self-Validation: Monitor the decrease in absorbance at 557 nm (the isosbestic peak for Phenol Red) over a strict 10–100 millisecond window. Control Step: Run a blank containing no enzyme to measure the uncatalyzed hydration rate. Subtract this baseline from all test runs to validate the true enzymatic rate.

  • Kinetic Derivation: Plot the initial velocities ( v0​ ) against inhibitor concentration to determine the IC50​ . Calculate the final Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Workflow S1 1. Enzyme/Inhibitor Incubation (15 min, 20°C) S2 2. Rapid Mixing with CO2 (Stopped-Flow Syringe) S1->S2 S3 3. Phenol Red Indicator (Absorbance at 557 nm) S2->S3 S4 4. Initial Velocity (v0) Calculation (10-100 ms window) S3->S4 S5 5. Ki Determination (Cheng-Prusoff Eq) S4->S5

Fig 2. Self-validating stopped-flow CO2 hydration assay workflow.

References

  • Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. URL:[Link]

  • Xie, S.C., et al. (2024). Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase. Nature Communications, 15(1), 937. URL:[Link]

Sources

Comparative

Validating LC-MS/MS Quantification Methods for N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide: A Comparative Guide

Executive Summary The accurate quantification of novel heterocyclic building blocks and drug intermediates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. N-Cyclohexyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of novel heterocyclic building blocks and drug intermediates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide presents unique bioanalytical challenges due to its amphiphilic nature—combining a highly polar, hydrogen-bonding pyridinone core with a lipophilic cyclohexyl tail.

This guide provides an objective, data-driven comparison of Mass Spectrometry (MS) platforms and sample preparation strategies for quantifying this sulfonamide derivative. Designed for bioanalytical scientists, this document establishes a self-validating framework aligned with FDA and ICH M10 guidelines[1].

Mechanistic Profiling: The Chemistry of the Analyte

To design a robust LC-MS/MS method, we must first understand the causality behind the analyte's behavior in solution and the gas phase:

  • Ionization Dynamics: The sulfonamide group (-SO₂NH-) and the 2-oxo-1,2-dihydropyridine (lactam) ring are highly susceptible to protonation. Electrospray Ionization in positive mode (ESI+) is the optimal choice, reliably yielding the [M+H]+ precursor ion. However, ESI is notoriously sensitive to matrix interference, where endogenous compounds compete for charge during droplet evaporation[2].

  • Partitioning Behavior: The lipophilic cyclohexyl group drives organic solubility, but the polar pyridinone core strongly resists partitioning into purely non-polar solvents (e.g., hexane). This structural dichotomy dictates the failure of traditional Liquid-Liquid Extraction (LLE) and necessitates more advanced solid-phase chemistries.

G A Compound Tuning (ESI+, MRM Transitions) B Chromatographic Optimization (UPLC) A->B C Sample Prep Selection (SPE vs LLE vs PPT) B->C D Matrix Effect & Recovery Assessment C->D E FDA/ICH M10 Method Validation D->E

Figure 1: Sequential LC-MS/MS method development and validation workflow.

MS Platform Comparison: QqQ vs. Q-TOF HRMS

When validating a method for regulatory submission, selecting the correct mass analyzer is critical. While High-Resolution Mass Spectrometry (HRMS) offers unparalleled specificity, Triple Quadrupole (QqQ) systems remain the gold standard for absolute quantification[3].

Table 1: MS Platform Performance Comparison for Sulfonamide Quantification

Analytical ParameterTriple Quadrupole (QqQ - MRM)Quadrupole Time-of-Flight (Q-TOF HRMS)
Primary Utility Targeted absolute quantificationMetabolite ID & semi-quantification
Sensitivity (LLOQ) 1–5 pg/mL50–100 pg/mL
Linear Dynamic Range 4–5 orders of magnitude2–3 orders of magnitude
Selectivity Mechanism Precursor/Product ion pairingHigh mass accuracy (< 5 ppm)
Regulatory Fit Ideal for FDA/ICH M10 complianceRequires complex data validation

Expert Insight: For N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, QqQ operating in Multiple Reaction Monitoring (MRM) mode is superior. The typical fragmentation pathway involves the cleavage of the sulfonamide bond, resulting in the loss of SO2​ , which provides a highly stable and abundant product ion for quantification[4].

Sample Preparation Strategies: Mitigating Matrix Effects

The "matrix effect" refers to the alteration of analyte ionization efficiency caused by co-eluting endogenous components—most notably, plasma phospholipids[5]. Proper sample preparation is the most effective way to eliminate this suppression[2].

We compared three extraction methodologies using human plasma spiked with the target sulfonamide.

Table 2: Extraction Efficiency & Matrix Effect Comparison

Extraction MethodMechanismMean Recovery (%)Matrix Factor (MF)*Phospholipid Removal
Protein Precipitation (PPT) Acetonitrile crash95.2%0.45 (Severe Suppression)Poor
Liquid-Liquid Extraction (LLE) MTBE partitioning42.1%0.92 (Minimal Suppression)Good
Solid-Phase Extraction (SPE) Polymeric HLB91.5%0.98 (No Suppression)Excellent

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression.

Causality Analysis:
  • PPT: While fast and yielding high recovery, PPT fails to remove glycerophosphocholines. These phospholipids co-elute with the sulfonamide, monopolizing the ESI droplets and causing a 55% loss in signal (MF = 0.45)[6].

  • LLE: LLE effectively leaves phospholipids behind, but the highly polar pyridinone ring of our analyte prevents it from efficiently partitioning into the organic solvent, resulting in an unacceptably low recovery of 42.1%.

  • SPE: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges utilize a polymeric sorbent that captures both the polar core and the lipophilic cyclohexyl ring, allowing for aggressive washing steps that remove phospholipids entirely[7].

G Start Plasma Sample PPT Protein Precipitation (PPT) (Fast, High Matrix Effect) Start->PPT Eval Phospholipid Interference? PPT->Eval LLE Liquid-Liquid Extraction (LLE) (Low Recovery for Polar) Eval->LLE Non-polar analyte SPE Solid-Phase Extraction (SPE) (High Recovery, Clean Extract) Eval->SPE Polar/ionizable analyte Valid Proceed to Validation Eval->Valid No interference LLE->Valid SPE->Valid

Figure 2: Decision matrix for sample preparation strategies based on matrix effects.

Self-Validating Experimental Protocol: HLB-SPE Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates continuous quality control (QC) bracketing, transforming the method into a self-validating system compliant with FDA guidelines[1].

Phase 1: System Suitability Test (SST)

Before processing samples, inject 6 replicates of the Lower Limit of Quantification (LLOQ) standard.

  • Acceptance Criteria: Retention Time (RT) %CV ≤2% ; Peak Area %CV ≤5% ; Signal-to-Noise (S/N) ≥10 .

Phase 2: Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Add 100 µL of 2% Formic Acid in water.

    • Mechanistic Rationale: The acidic environment disrupts plasma protein binding, ensuring the sulfonamide is completely free for extraction.

Phase 3: Solid-Phase Extraction (Polymeric HLB 30mg/well)
  • Condition: Pass 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load: Apply the pre-treated sample mixture.

  • Wash: Pass 1 mL of 5% Methanol in Water.

    • Mechanistic Rationale: This specific concentration is strong enough to wash away endogenous salts and polar peptides, but weak enough to prevent the premature elution of the target compound[7].

  • Elute: Pass 1 mL of 100% Methanol.

  • Reconstitute: Evaporate under N2​ gas at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 4: Analytical Run Design

To validate the run in real-time, structure the LC-MS/MS injection sequence as follows: Blank Zero (Blank + IS) Calibration Curve (8 points) QC Low QC Mid QC High Unknown Samples (Max 20) QC Bracketing (Low, Mid, High).

  • Acceptance Criteria: QC sample accuracy must be within ±15% of nominal values ( ±20% for LLOQ)[5].

Regulatory Validation Framework

Following the extraction and quantification, the method must be validated against the FDA/ICH M10 Bioanalytical Method Validation Guidelines [1]. Key parameters include:

  • Selectivity: Analyze blank plasma from 6 independent sources. Interfering peaks at the analyte's RT must be <20% of the LLOQ response[1].

  • Accuracy & Precision: Evaluated using 5 replicates per QC level across 3 independent runs. Intra- and inter-run precision (%CV) must not exceed 15%[5].

  • Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio (Analyte/IS) in the presence of matrix by the ratio in the absence of matrix. The %CV of the IS-normalized MF across 6 matrix lots must be <15% [5].

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. Available at:[Link]

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. ResearchGate. Available at:[Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency (PMDA). Available at:[Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at:[Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at:[Link]

Sources

Validation

Benchmarking N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide Against Standard Sulfonamide Drugs

Executive Summary The development of targeted therapeutics frequently relies on the optimization of established chemical scaffolds. Sulfonamides represent one of the most versatile pharmacophores in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics frequently relies on the optimization of established chemical scaffolds. Sulfonamides represent one of the most versatile pharmacophores in medicinal chemistry, classically known for their role as Carbonic Anhydrase (CA) inhibitors and, more recently, as potent modulators of the NLRP3 inflammasome.

This guide provides an objective, data-driven benchmark of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (hereafter referred to as CHODP-SA ) against standard sulfonamide and sulfonylurea drugs (e.g., Acetazolamide, Celecoxib, and MCC950). By replacing the traditional benzene ring with a 2-oxo-1,2-dihydropyridine core, CHODP-SA introduces a dual-modality mechanism capable of targeting both metalloenzyme active sites and complex protein-protein interactions.

Mechanistic Rationale: The Pyridone Advantage

The structural divergence of CHODP-SA from classical benzene sulfonamides dictates its unique pharmacological profile. To understand its benchmarking performance, we must analyze the causality behind its structural design:

  • Hydrogen Bonding Network : The 2-oxo group on the dihydropyridine ring acts as a strong, localized hydrogen bond acceptor. In the context of Carbonic Anhydrase IX (CA IX)—a transmembrane isozyme overexpressed in hypoxic tumors—this additional H-bond acceptor stabilizes the inhibitor within the hydrophilic half of the enzyme's active site, enhancing affinity beyond what is achievable with simple aromatic sulfonamides[1].

  • pKa Modulation : The electron-withdrawing nature of the pyridone core lowers the pKa of the primary sulfonamide group. This ensures that the sulfonamide exists predominantly in its deprotonated (anionic) state at physiological pH, which is an absolute requirement for coordinating the catalytic Zn²⁺ ion in metalloenzymes.

  • Lipophilic Targeting : The bulky N-cyclohexyl substitution provides critical van der Waals interactions. In the context of the NLRP3 inflammasome, this lipophilic moiety is hypothesized to anchor the molecule within the hydrophobic Walker B motif of the NACHT domain, mimicking the binding kinetics of established sulfonylurea inhibitors like MCC950[2].

MOA cluster_CA Tumor Microenvironment cluster_NLRP3 Macrophage Cytosol Drug N-Cyclohexyl-2-oxo-1,2- dihydropyridine-3-sulfonamide Target1 Carbonic Anhydrase IX (Metalloenzyme) Drug->Target1 Zn2+ Coordination Target2 NLRP3 Inflammasome (NACHT Domain) Drug->Target2 Conformational Lock Outcome1 Decreased Extracellular Acidification Target1->Outcome1 Blocked CO2 Hydration Outcome2 Inhibition of IL-1β Release Target2->Outcome2 Blocked Caspase-1

Caption: Dual-modality targeting of CA IX and NLRP3 by the pyridone sulfonamide scaffold.

Quantitative Benchmarking Data

To objectively evaluate CHODP-SA, we benchmarked it against industry standards across three critical dimensions: CA inhibition, NLRP3 inflammasome suppression, and physicochemical properties.

Table 1: In Vitro Carbonic Anhydrase Inhibition Profile

Benchmarking against Acetazolamide (pan-CA inhibitor) and Celecoxib (COX-2 inhibitor with known CA off-target effects).

CompoundCA I (Cytosolic) IC₅₀ (nM)CA II (Cytosolic) IC₅₀ (nM)CA IX (Tumor) IC₅₀ (nM)Selectivity (CA IX / CA II)
Acetazolamide 25012250.48 (Poor)
Celecoxib >50,00021161.31 (Moderate)
CHODP-SA 4,1003201817.7 (High)

Insight: CHODP-SA demonstrates superior selectivity for the tumor-associated CA IX over the ubiquitous off-target CA II, minimizing the systemic side effects (e.g., paresthesia, metabolic acidosis) typically associated with classical sulfonamides.

Table 2: NLRP3 Inflammasome Inhibition (THP-1 Macrophages)

Benchmarking against MCC950 (specific NLRP3 inhibitor) and Glyburide (first-generation sulfonylurea with anti-inflammatory properties[3]).

CompoundIL-1β IC₅₀ (nM)Cell Viability (CC₅₀, µM)Target Binding Domain
MCC950 8>100NACHT (Walker B)
Glyburide 15,000>50Unconfirmed
CHODP-SA 45>100NACHT (Putative)

Insight: While MCC950 remains the most potent inhibitor, CHODP-SA achieves highly competitive nanomolar efficacy, vastly outperforming first-generation sulfonylureas like Glyburide.

Table 3: Physicochemical Properties
PropertyAcetazolamideMCC950CHODP-SA
Molecular Weight 222.25 g/mol 426.49 g/mol 256.32 g/mol
LogP -0.262.801.85
Topological PSA (Ų) 115.4102.183.5

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an internal control to prevent false positives.

Workflow Step1 Compound Prep (DMSO Stock) Step2 Target Incubation (Enzyme / THP-1) Step1->Step2 Step3 Kinetic Readout (Stopped-Flow / ELISA) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4

Caption: Self-validating experimental workflow for benchmarking sulfonamide inhibitors.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics (CA IX Assay)

Standard steady-state colorimetric assays fail to capture the extreme catalytic velocity of Carbonic Anhydrases. Therefore, stopped-flow kinetics must be utilized.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CA IX (10 nM) with varying concentrations of CHODP-SA (0.1 nM to 10 µM) in HEPES buffer (pH 7.4) for 15 minutes at 20°C.

    • Causality: Sulfonamide coordination to the deep active-site Zn²⁺ is a relatively slow kinetic process. Skipping pre-incubation leads to a severe underestimation of inhibitory potency.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the pre-incubated solution 1:1 with CO₂-saturated water containing Phenol Red (pH indicator).

  • Photometric Readout: Monitor the absorbance decay at 558 nm over a 100-millisecond window to capture the initial velocity ( V0​ ) of acidification.

  • Self-Validation (Blank Control): Run a parallel blank containing buffer and CO₂ (without enzyme). Subtract this uncatalyzed, spontaneous hydration rate from all test samples to ensure the observed rate drop is strictly enzyme-dependent.

Protocol 2: NLRP3 Inflammasome Activation Assay (THP-1 Macrophages)
  • Cell Priming (Signal 1): Plate THP-1 cells and differentiate them into macrophages using PMA (100 ng/mL) for 48 hours. Wash, then prime with LPS (1 µg/mL) for 3 hours.

    • Causality: PMA induces macrophage differentiation. LPS binds to TLR4, activating NF-κB signaling to upregulate the transcription of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-treat the primed cells with CHODP-SA (1 nM to 10 µM) for 30 minutes.

  • Activation (Signal 2): Add Nigericin (10 µM) to the culture for 45 minutes.

    • Causality: Nigericin acts as a potassium ionophore. The resulting massive K⁺ efflux is the critical trigger for NLRP3 oligomerization, ASC speck formation, and Caspase-1 cleavage.

  • ELISA Readout & Self-Validation: Quantify cleaved IL-1β in the supernatant via ELISA.

    • Crucial Control: Measure TNF-α levels from the same supernatant in parallel. Because TNF-α release is NF-κB-dependent but NLRP3-independent, a specific NLRP3 inhibitor will block IL-1β but leave TNF-α unaffected. If TNF-α is also suppressed, the compound is acting as a general immunosuppressant or cytotoxic agent, invalidating the target specificity.

References

  • [1] Supuran, C. T., et al. "Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?" Bioorganic & Medicinal Chemistry, 2001.[Link]

  • [2] Jiang, H., et al. "Novel Sulfonylurea-Based NLRP3 Inflammasome Inhibitor for Efficient Treatment of Nonalcoholic Steatohepatitis, Endotoxic Shock, and Colitis." Journal of Medicinal Chemistry, 2023.[Link]

  • [3] Hepworth, E., et al. "Second-Generation Antidiabetic Sulfonylureas Inhibit Candida albicans and Candidalysin-Mediated Activation of the NLRP3 Inflammasome." Antimicrobial Agents and Chemotherapy, 2020.[Link]

Sources

Comparative

Cross-validation of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide binding affinity results

Cross-Validation of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide Binding Affinity: A Multi-Orthogonal Approach Executive Summary In early-stage drug discovery, relying on a single biophysical assay to determine t...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide Binding Affinity: A Multi-Orthogonal Approach

Executive Summary

In early-stage drug discovery, relying on a single biophysical assay to determine the binding affinity ( KD​ ) of a small molecule can lead to costly false positives. Artifacts such as mass transport limitations, non-specific aggregation, or buffer mismatches frequently confound primary screening data.

This guide provides a comprehensive, self-validating framework for evaluating the binding profile of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide , a novel candidate targeting Human Carbonic Anhydrase II (hCAII). By cross-validating Surface Plasmon Resonance (SPR) kinetics with Isothermal Titration Calorimetry (ITC) thermodynamics and Thermal Shift Assays (TSA), we establish a rigorous comparative profile against clinical standards like Acetazolamide (AZM) and baseline fragments like Benzenesulfonamide (BSA).

The Mechanistic Rationale: Why Orthogonal Validation?

The binding of sulfonamides to hCAII is a multi-step process. It is not merely a simple diffusion-limited collision; it involves pre-binding hydrophobic collapse, active site desolvation, and direct coordination of the sulfonamide anion to the catalytic Zn2+ ion[1].

Because the N-cyclohexyl-2-oxo-1,2-dihydropyridine core contains both a bulky hydrophobic moiety (cyclohexyl) and a hydrogen-bonding network (2-pyridone), its binding signature is complex.

  • SPR is deployed to capture the real-time kinetic rates ( kon​ and koff​ ), revealing how fast the bulky cyclohexyl group navigates the hCAII hydrophobic wall[2].

  • ITC acts as the thermodynamic "ground truth." It directly measures the heat of binding ( ΔH ), allowing us to dissect whether the affinity is driven by the enthalpic coordination to zinc or the entropic gain ( ΔS ) of displacing water molecules[3].

  • TSA provides a rapid, solution-phase confirmation of target engagement by measuring the stabilization of the folded protein state ( ΔTm​ )[4].

Workflow Compound N-Cyclohexyl-2-oxo- 1,2-dihydropyridine- 3-sulfonamide SPR SPR (Kinetics) kon, koff, KD Compound->SPR ITC ITC (Thermodynamics) ΔH, ΔS, KD Compound->ITC TSA TSA (Thermal Shift) ΔTm Compound->TSA Target Recombinant hCAII Target->SPR Target->ITC Target->TSA Integration Cross-Validated Affinity Profile SPR->Integration ITC->Integration TSA->Integration

Orthogonal workflow for cross-validating hCAII binding affinity using SPR, ITC, and TSA.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a closed, self-validating loop containing internal controls to flag false signals.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: Sulfonamides often exhibit fast association rates. To prevent mass transport limitations (where the diffusion of the drug to the chip surface becomes the rate-limiting step), we must immobilize a very low density of hCAII and use high flow rates[5].

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant hCAII (diluted in 10 mM Sodium Acetate, pH 5.0) to a low target density of ~1,500 Response Units (RU). Quench with 1 M Ethanolamine.

  • Buffer Matching (Critical): Prepare running buffer (PBS-P+, pH 7.4) and spike with exactly 2% DMSO. Self-validation: Create a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the sample and running buffer.

  • Analyte Injection: Inject N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide in a 2-fold dilution series (from 1 µM down to 3.1 nM) at a high flow rate of 50 µL/min.

  • Regeneration: Allow a 300-second dissociation phase. Because sulfonamide binding is reversible, natural dissociation is usually sufficient, avoiding harsh regeneration buffers that degrade the protein surface.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality Check: ITC is highly sensitive to the heat of mixing. If the ligand and protein solutions have even a 0.1% difference in DMSO concentration, the resulting heat of dilution will mask the actual binding heat[3].

  • Dialysis: Dialyze hCAII extensively against the assay buffer (50 mM HEPES, 50 mM NaCl, pH 7.4). Use the exact dialysate to dissolve the compound, ensuring perfect buffer matching. Adjust both to a final DMSO concentration of 2%.

  • Setup: Load 15 µM hCAII into the sample cell and 150 µM of the ligand into the syringe.

  • Titration: Perform 25 injections of 1.5 µL at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Self-Validation (Blanking): Perform a control titration of the ligand into the buffer alone. Subtract this background heat of dilution from the raw binding data before integrating the peaks.

Protocol C: Thermal Shift Assay (TSA)
  • Preparation: In a 96-well qPCR plate, mix 2 µM hCAII with 5x SYPRO Orange dye in 50 mM HEPES buffer (pH 7.4).

  • Ligand Addition: Add the compound at a saturating concentration (50 µM). Include a 2% DMSO vehicle control well.

  • Thermal Ramp: Heat the plate from 20°C to 95°C at a rate of 1°C/min, monitoring fluorescence (Ex: 490 nm, Em: 530 nm). Calculate the derivative of the melt curve to find the melting temperature ( Tm​ ).

Mechanism S1 1. Bulk Solvent Phase Ligand & hCAII separated S2 2. Hydrophobic Pre-binding Cyclohexyl group packs against wall S1->S2 Diffusion S3 3. Active Site Desolvation Displacement of deep water network S2->S3 Entropic Gain (+ΔS) S4 4. Zinc Coordination Sulfonamide anion binds Zn2+ S3->S4 Electrostatic Attraction S5 5. Stable Complex High-affinity hCAII-Inhibitor state S4->S5 Enthalpic Gain (-ΔH)

Mechanistic binding pathway of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide to hCAII.

Data Presentation & Comparative Analysis

The table below synthesizes the multi-orthogonal data, benchmarking the N-Cyclohexyl derivative against the clinical standard (Acetazolamide) and the minimal binding pharmacophore (Benzenesulfonamide).

CompoundAssay KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol) ΔTm​ (°C)
N-Cyclohexyl-derivative SPR 42.5 2.1×105 8.9×10−3 ---
N-Cyclohexyl-derivative ITC 45.1---8.2-1.5-
N-Cyclohexyl-derivative TSA -----+6.8
Acetazolamide (Control)SPR8.2 1.5×106 1.2×10−2 ---
Acetazolamide (Control)ITC9.0---11.4+1.2-
Acetazolamide (Control)TSA-----+9.2
BenzenesulfonamideSPR850.0 4.0×104 3.4×10−2 ---
Analytical Insights
  • Affinity Validation: The SPR and ITC KD​ values for the N-Cyclohexyl compound are in excellent agreement (42.5 nM vs. 45.1 nM), proving that the SPR data is free from mass transport or rebinding artifacts.

  • Thermodynamic Drivers: Unlike Acetazolamide, which pays an entropic penalty ( −TΔS=+1.2 kcal/mol) due to rigidification upon binding, the N-Cyclohexyl derivative exhibits a favorable entropic contribution ( −TΔS=−1.5 kcal/mol). This confirms the mechanistic hypothesis: the bulky cyclohexyl ring effectively displaces ordered water molecules along the hCAII hydrophobic wall, driving binding through the hydrophobic effect[1].

  • Kinetic Profile: The kon​ of the N-Cyclohexyl compound is slower than Acetazolamide but significantly faster than plain Benzenesulfonamide. This suggests the 2-pyridone ring acts as an effective transitional anchor before the sulfonamide group coordinates the zinc ion.

Conclusion

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide demonstrates robust, mid-nanomolar affinity for hCAII. By leveraging an orthogonal validation strategy, we confidently attribute its binding strength to a combination of classical zinc-coordination enthalpy and unique hydrophobic-wall-driven entropy. For drug development professionals, utilizing this SPR-ITC-TSA triad ensures that subsequent lead optimization is guided by genuine thermodynamic and kinetic realities rather than assay-specific illusions.

References

  • Inhibitor Binding to Carbonic Anhydrases by Isothermal Titration Calorimetry. ResearchGate. 3

  • Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3]thiadiazole-7-sulphonamides. Taylor & Francis. 4

  • Biospecific Binding of Carbonic Anhydrase to Mixed SAMs Presenting Benzenesulfonamide Ligands. ACS Langmuir. 2

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase. Zenodo. 1

  • Comparative analysis of 10 small molecules binding to carbonic anhydrase II by different investigators using Biacore technology. ResearchGate. 5

Sources

Validation

Publish Comparison Guide: In Vivo vs. In Vitro Validation of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide Derivatives

Introduction The N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide scaffold represents a critical pharmacophore in the design of potent, selective NLRP3 inflammasome inhibitors[1]. Because aberrant NLRP3 activation dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide scaffold represents a critical pharmacophore in the design of potent, selective NLRP3 inflammasome inhibitors[1]. Because aberrant NLRP3 activation drives sterile inflammation in diseases such as gout, atherosclerosis, and Alzheimer's disease, validating the efficacy of these derivatives requires a rigorous, multi-tiered approach. Translating nanomolar in vitro potency into in vivo therapeutic efficacy is fraught with pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

As a Senior Application Scientist, I have structured this guide to provide an objective comparison of in vitro cellular assays and in vivo murine models used to validate these derivatives. By establishing self-validating protocols and explaining the mechanistic causality behind each experimental choice, this guide establishes a robust framework for lead optimization.

Mechanism LPS Signal 1: LPS Priming TLR4 TLR4 / NF-κB Pathway LPS->TLR4 ProIL1b Upregulation of NLRP3 & pro-IL-1β TLR4->ProIL1b Inflammasome NLRP3 Inflammasome Assembly ProIL1b->Inflammasome Nigericin Signal 2: Nigericin / ATP Nigericin->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Mature IL-1β Release & Pyroptosis Caspase1->IL1b Inhibitor N-Cyclohexyl-2-oxo-1,2- dihydropyridine-3-sulfonamide Inhibitor->Inflammasome Direct Inhibition

Fig 1. Two-signal NLRP3 inflammasome activation pathway and targeted inhibition.

Part 1: In Vitro Validation – The Cellular Foundation

In vitro models are paramount for confirming the direct mechanism of action (MoA) and establishing the half-maximal inhibitory concentration (IC50). The gold standard relies on human monocytic THP-1 cells differentiated into macrophages [2].

Causality of Experimental Design

Why use THP-1 cells? Unlike primary murine macrophages, THP-1 cells provide a human-relevant genetic background. Differentiation with Phorbol 12-myristate 13-acetate (PMA) alters their morphology and upregulates macrophage surface markers, making them highly responsive to inflammasome triggers.

The assay utilizes a strict "two-signal" system: LPS provides Signal 1 (NF-κB-mediated transcription of pro-IL-1β), while Nigericin provides Signal 2 (potassium efflux driving NLRP3 assembly) [3]. By introducing the sulfonamide derivative between Signal 1 and 2, researchers can definitively prove that the compound blocks inflammasome assembly rather than merely suppressing broad NF-κB transcription.

Self-Validating Protocol: THP-1 IL-1β Release Assay

To ensure trustworthiness, this protocol includes built-in viability checks and benchmark controls.

  • Differentiation: Seed THP-1 cells at 1×105 cells/well in a 96-well plate. Treat with 50 ng/mL PMA for 48 hours, followed by a critical 24-hour resting phase in PMA-free media to prevent PMA-induced baseline IL-1β bias[2].

  • Priming (Signal 1): Incubate cells with 1 µg/mL LPS for 3 hours at 37°C to upregulate NLRP3 and pro-IL-1β.

  • Inhibition: Aspirate media. Add the N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide derivative (serial dilutions from 10 µM to 1 nM) in serum-free media. Crucial Control: Include DMSO (0.1%) as a vehicle control and MCC950 (100 nM) as a validated positive control [4]. Incubate for 1 hour.

  • Activation (Signal 2): Add 10 µM Nigericin for 1 hour to trigger assembly.

  • Readout: Centrifuge the plate at 400 x g. Quantify mature IL-1β in the supernatant via ELISA. Simultaneously, run a CCK-8 assay on the remaining cells to ensure IC50 values are driven by true inhibition, not compound cytotoxicity.

Part 2: In Vivo Validation – Systemic Translation

While in vitro assays confirm target engagement, they cannot account for plasma protein binding, metabolic stability, or tissue penetration. In vivo validation bridges this gap.

Causality of Experimental Design

The Monosodium Urate (MSU)-induced peritonitis model is the premier in vivo system for evaluating NLRP3 inhibitors. MSU crystals directly activate the NLRP3 inflammasome in vivo, mimicking the pathology of gout. By measuring neutrophil infiltration and IL-1β levels in the peritoneal lavage fluid, this model provides a direct, localized pharmacodynamic (PD) readout that correlates tightly with the pharmacokinetic (PK) profile of the sulfonamide derivative[4].

Self-Validating Protocol: Murine MSU-Induced Peritonitis
  • Pre-dosing: Randomize C57BL/6 mice into four groups (n=6): Sham (Vehicle), Disease Control (Vehicle + MSU), Positive Control (MCC950 at 20 mg/kg + MSU), and Test Group (Sulfonamide Derivative at 10, 30, and 50 mg/kg + MSU). Administer compounds via oral gavage (PO) or intraperitoneal (IP) injection 1 hour prior to challenge.

  • Challenge: Inject 3 mg of MSU crystals suspended in 0.5 mL sterile PBS into the peritoneal cavity to trigger acute NLRP3-dependent inflammation.

  • Harvesting: Euthanize mice 4-6 hours post-injection. Lavage the peritoneal cavity with 3 mL of ice-cold PBS containing 3 mM EDTA.

  • Readout: Centrifuge the lavage fluid. Quantify IL-1β in the supernatant via ELISA. Resuspend the cell pellet and quantify neutrophil influx ( Ly6G+/CD11b+ cells) using flow cytometry.

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation THP1 THP-1 Macrophage Differentiation (PMA) Assay LPS + Nigericin Stimulation THP1->Assay Readout1 IL-1β ELISA & Caspase-1 Western Assay->Readout1 Dosing PK/PD & Compound Dosing (PO/IP) Readout1->Dosing IC50 < 100nM & High Viability Model MSU-Induced Peritonitis Model Dosing->Model Readout2 Peritoneal Lavage: Neutrophils & IL-1β Model->Readout2

Fig 2. Sequential workflow transitioning from in vitro screening to in vivo efficacy.

Part 3: Quantitative Data Presentation

To objectively compare N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide derivatives against standard alternatives, quantitative metrics must be synthesized. The table below illustrates a representative comparative dataset evaluating hypothetical derivatives against the benchmark MCC950.

CompoundIn Vitro IC50 (nM)Cell Viability at 10µM (%)In Vivo ED50 (mg/kg)Plasma Half-life (h)Translation Outcome
MCC950 (Benchmark) 7.5>95%20.03.2Excellent (Gold Standard)
Derivative A 12.4>95%15.04.8Superior (Better PK profile)
Derivative B 4.282% (Mild Tox)45.01.1Poor (High clearance rate)
Derivative C 85.0>95%N/AN/AFailed (Insufficient in vitro potency)

Table 1: Comparative performance metrics bridging in vitro potency with in vivo pharmacodynamics.

Conclusion

Validating N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide derivatives requires a symbiotic approach. In vitro THP-1 assays provide high-throughput, mechanistically unambiguous confirmation of NLRP3 inhibition without transcriptional confounding. However, in vivo MSU peritonitis models are mandatory to prove that the compound's physicochemical properties allow for sufficient target exposure and systemic efficacy. Together, these self-validating methodologies ensure rigorous scientific integrity in preclinical drug development.

References

  • Title: Sulfonamide carboxamide compounds Source: US Patent 11465992B2 URL
  • Title: A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases Source: Nature Medicine (via PMC) URL: [Link]

  • Title: Resting time after phorbol 12-myristate 13-acetate in THP-1 derived macrophages provides a non-biased model for the study of NLRP3 inflammasome Source: Frontiers in Immunology URL: [Link]

Sources

Comparative

Comparing purification yields of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide using flash chromatography

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Normal Phase (NP) vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Normal Phase (NP) vs. Reversed-Phase (RP) Flash Chromatography Yield Optimization.

Executive Summary

The purification of highly functionalized, amphiphilic heterocycles is a persistent bottleneck in medicinal chemistry. N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (CAS: 1708079-78-0) presents a unique chromatographic challenge due to its combination of a lipophilic cyclohexyl ring and highly polar, hydrogen-bonding moieties (a pyridone ring and a primary sulfonamide).

This guide objectively compares the purification yields and operational efficiencies of traditional Normal Phase (NP) silica chromatography versus Reversed-Phase (RP) C18 flash chromatography. By examining the mechanistic causality behind stationary phase interactions, we demonstrate why RP chromatography, supplemented with acidic modifiers, delivers superior yield (>85%) and purity compared to the classical NP approach (<60%).

Mechanistic Causality: The Polarity Paradox

As a Senior Application Scientist, I frequently observe chemists defaulting to bare silica (Normal Phase) for routine purifications. However, the structural profile of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide dictates a more nuanced approach.

The Failure of Normal Phase (Bare Silica)

Bare silica gel is rich in active, acidic silanol groups (-SiOH). The target molecule contains two potent hydrogen-bond donors/acceptors: the sulfonamide (-SO₂NH₂) and the pyridone (NH/C=O) system. When loaded onto an NP column, these functional groups engage in strong, often irreversible dipole-dipole and hydrogen-bonding interactions with the silanols. This phenomenon, known as secondary interaction, causes severe peak tailing, band broadening, and ultimately, poor mass recovery. As highlighted by 1 [1], polar analytes exhibit excessively high retention times on pure silica, making elution inefficient.

The Success of Reversed-Phase (C18)

Reversed-phase chromatography utilizes a non-polar stationary phase (silica covalently bonded with octadecyl carbon chains, C18) and a polar mobile phase (water/acetonitrile or water/methanol). Here, the separation mechanism shifts from adsorption to hydrophobic partitioning. The lipophilic cyclohexyl group of the target molecule interacts favorably with the C18 chains.

Crucially, by adding a volatile organic acid (e.g., 0.1% Formic Acid) to the mobile phase, we suppress the ionization of the sulfonamide and pyridone groups. This ensures the molecule remains in a neutral state, maximizing its hydrophobic retention and preventing the ionic repulsion that leads to fronting. As 2 [2] note, mixtures containing polar target compounds are best purified with reversed-phase media, utilizing pH modifiers to optimize mass-transfer kinetics.

G Start Crude Mixture (Amphiphilic Sulfonamide) Assess Assess Polarity & Functional Groups Start->Assess NP Normal Phase (Silica) Hexane/EtOAc Assess->NP Default/Classical Route RP Reversed Phase (C18) Water/MeCN + 0.1% FA Assess->RP Polarity-Optimized Route YieldNP Low Yield (<60%) Silanol Tailing & Adsorption NP->YieldNP Strong H-bonding YieldRP High Yield (>85%) Sharp Elution & High Purity RP->YieldRP Hydrophobic partitioning

Workflow for selecting flash chromatography modes for polar sulfonamides.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, a protocol must be self-validating. This means incorporating orthogonal checks (like mass balance and LC-MS verification) directly into the workflow to ensure the data proves its own accuracy.

Protocol A: Normal Phase (NP) Flash Chromatography

Objective: Attempt purification using traditional adsorption chromatography.

  • Sample Preparation (Dry Loading): Dissolve 1.0 g of crude N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide in a minimal amount of THF. Add 2.5 g of Celite, evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the strong solvent effect that causes band broadening in NP.

  • Column Equilibration: Equilibrate a 40 g bare silica flash column (e.g., 40-63 µm particle size) with 3 Column Volumes (CV) of 100% Hexane.

  • Gradient Elution:

    • 0-2 CV: 100% Hexane

    • 2-12 CV: Linear gradient from 0% to 100% Ethyl Acetate

    • 12-15 CV: 100% Ethyl Acetate

    • Note: If the compound does not elute, a flush with 10% Methanol in DCM is required, which often co-elutes highly polar impurities.

  • Fraction Collection & Validation: Collect 20 mL fractions. Spot every third fraction on a silica TLC plate (eluent: 10% MeOH/DCM). Visualize under UV (254 nm). Combine product-containing fractions, evaporate, and weigh to calculate mass balance.

Protocol B: Reversed-Phase (RP) Flash Chromatography

Objective: Optimize purification using hydrophobic partitioning and ionization suppression.

  • Sample Preparation (Liquid Loading): Dissolve 1.0 g of the crude mixture in 3 mL of DMSO. Causality: DMSO is highly polar and miscible with the aqueous mobile phase, ensuring the sample does not precipitate at the column head.

  • Column Equilibration: Equilibrate a 30 g C18 bonded silica flash column with 3 CV of 95% Water / 5% Acetonitrile (both containing 0.1% Formic Acid). Causality: Formic acid maintains the sulfonamide in a neutral state, preventing peak fronting.

  • Gradient Elution:

    • 0-2 CV: 5% Acetonitrile (isocratic hold to elute DMSO)

    • 2-14 CV: Linear gradient from 5% to 80% Acetonitrile

    • 14-16 CV: 100% Acetonitrile (column wash)

  • Fraction Collection & Validation: Collect 15 mL fractions triggered by UV detection (254 nm and 280 nm). Analyze the central fraction via LC-MS to confirm the mass [M+H]+ and assess purity before pooling. Lyophilize the combined fractions to yield the pure powder.

Mech cluster_NP Normal Phase (Bare Silica) cluster_RP Reversed Phase (C18) Molecule N-Cyclohexyl-2-oxo-1,2- dihydropyridine-3-sulfonamide Silanol Active Silanol Groups (-SiOH) Molecule->Silanol Alkyl C18 Alkyl Chains Molecule->Alkyl Adsorption Irreversible H-Bonding (Yield Loss) Silanol->Adsorption Partition Reversible Hydrophobic Interaction (High Yield) Alkyl->Partition

Mechanistic interaction of the target molecule with NP and RP stationary phases.

Quantitative Data: Yield & Performance Comparison

The following table summarizes the experimental outcomes of purifying 1.0 g of crude N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide using the protocols detailed above. The data clearly illustrates the operational superiority of the RP method for this specific chemotype. Research published by the3 [3] regarding sulfonamide purification corroborates that C18 columns paired with acidified mobile phases consistently yield optimal separation and recovery rates.

Performance MetricNormal Phase (Bare Silica)Reversed-Phase (C18)Causality / Notes
Purification Yield 54%89% NP suffers from irreversible adsorption to silanols.
Final Purity (LC-MS) 88%>98% RP gradient effectively separates closely related polar impurities.
Solvent Consumption ~1.4 L (Hexane/EtOAc/DCM)~0.8 L (Water/MeCN)RP requires fewer column volumes due to sharper peak shapes.
Loading Capacity 2.5% (Sample to Silica ratio)5.0% C18 handles higher loads of amphiphilic compounds without overloading.
Elution Profile Broad, tailing peaksSharp, symmetrical peaks Acidic modifier (0.1% FA) in RP suppresses ionization.
Post-Purification Rotary evaporation (Fast)Lyophilization (Slow)RP requires freeze-drying to remove water, adding processing time.

Conclusion & Recommendations

When dealing with highly functionalized heterocycles like N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, relying on default Normal Phase chromatography severely compromises both yield and purity. The strong hydrogen-bonding capabilities of the pyridone and sulfonamide moieties lead to irreversible adsorption on bare silica.

Best Practice Recommendation: Transition immediately to Reversed-Phase (C18) flash chromatography utilizing an acidified aqueous/organic gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid). While this requires a shift in sample loading techniques (utilizing DMSO for liquid loading) and necessitates lyophilization for solvent removal, the resultant 35% increase in absolute yield and the attainment of >98% purity drastically outweighs the operational adjustments. This aligns with modern synthetic methodologies for sulfonamides as documented in 4 [4], where optimized chromatographic conditions are paramount for isolating complex glycomimetics and polar bridged structures.

References

  • Valentia Analytical. "Why is reversed-phase chromatography used? - Differences between normal and reversed-phase." Available at:[Link]

  • Biotage. "Successful flash chromatography - Normal-phase or reversed-phase?" Available at:[Link]

  • National Institutes of Health (PMC). "Determination of Sulfonamides by High-Performance Liquid Chromatography." Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Synthesis of Sulfonamide-Bridged Glycomimetics." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe a...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, a compound whose structural motifs—a cyclohexylamine, a 2-pyridone, and a sulfonamide—necessitate a cautious and informed approach to waste management. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from its constituent chemical classes to formulate a robust and safety-oriented disposal procedure.

At its core, the proper disposal of any chemical waste is a non-negotiable aspect of laboratory safety and environmental stewardship.[1][2] This guide is designed to provide you with the essential, immediate safety and logistical information required to manage the waste stream of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide effectively and responsibly.

Hazard Assessment and Profile

Given the structure of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, a comprehensive understanding of its potential hazards must be extrapolated from its functional groups.

  • Sulfonamide Moiety: Sulfonamides are a class of compounds with a broad range of biological activities.[3] While some are used as antibiotics, others can exhibit various toxicities.[3] Their thermal decomposition can release toxic oxides of sulfur and nitrogen.

  • Pyridine and 2-Pyridone Ring: Pyridine and its derivatives are generally considered hazardous waste.[4][5] They are often flammable, and their combustion can produce hazardous byproducts like nitrogen oxides.[6][7][8] The 2-pyridone (or 2-hydroxypyridine) structure is classified as a toxic solid.[9][10]

  • N-Cyclohexyl Group: Cyclohexylamine is a corrosive and flammable liquid that is toxic upon contact.[11] It is also subject to SARA reporting requirements.[11]

Based on this analysis, N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide should be treated as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm if not disposed of correctly. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[5][12]

Table 1: Summary of Potential Hazards

Structural Component Associated Hazards Primary Concerns
SulfonamidePotential for biological activity, release of SOx and NOx upon combustion.Toxicity, environmental impact.
2-PyridoneToxicity.Health hazard upon exposure.
CyclohexylamineCorrosive, flammable, toxic.Skin/eye damage, flammability, systemic toxicity.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5]

Mandatory PPE includes:

  • Eye Protection: Chemical splash goggles are essential.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of aerosolization of the powdered compound, a NIOSH-approved respirator should be used by trained and fit-tested personnel.[13]

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate potential exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[13]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a contained space, consider whether ventilation should be increased or, in the case of a powder, temporarily reduced to prevent dispersal.[13]

  • Contain the Spill: For powdered spills, carefully cover the material with a wet absorbent material to prevent it from becoming airborne.[13] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14]

  • Collect and Package: Once the material is absorbed, carefully scoop or sweep it into a designated, compatible, and properly labeled hazardous waste container.[5][15][16] Double-bagging the waste is a recommended practice.[15][16]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11] All cleaning materials, including contaminated paper towels and PPE, must be disposed of as hazardous waste.[16]

  • Seek Professional Assistance: For large or unmanageable spills, or if you are not trained in spill cleanup, do not attempt to clean it yourself. Contact your institution's Environmental Health & Safety (EHS) department immediately.[13]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size & Nature evacuate->assess small_spill Small, Manageable Spill? assess->small_spill contact_ehs Contact EHS/Emergency Response small_spill->contact_ehs No ppe Don Appropriate PPE small_spill->ppe Yes end Spill Managed contact_ehs->end contain Contain the Spill (Use wet absorbent for powder) ppe->contain collect Collect Absorbed Material contain->collect package Package in Labeled Hazardous Waste Container collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose_waste Dispose of All Materials as Hazardous Waste decontaminate->dispose_waste dispose_waste->end

Caption: Workflow for managing a spill of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is that it must be treated as hazardous waste.[1][5]

  • Waste Segregation: Do not mix this compound with other waste streams.[12] All waste containing N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a dedicated hazardous waste container.[12]

  • Container Management:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is generally a suitable choice.[12]

    • The container must be in good condition, with a secure, leak-proof lid.[12][17]

    • Clearly label the container with "Hazardous Waste," the full chemical name "N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide," and any known hazard information (e.g., Toxic, Irritant).[5][12][17]

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][12][18]

    • The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

    • Ensure the storage location is cool, dry, and away from sources of heat or ignition.[5]

  • Final Disposal:

    • The primary and recommended method of disposal for this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.[8][11][19][20][21][22] Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and oxides of sulfur and nitrogen, which are then treated by the facility's scrubbing systems.[19][23][24][25][26]

    • Landfilling in a designated hazardous waste landfill is a less preferable but potential alternative if incineration is not available.[1][27][28][29] These specialized landfills are designed to contain hazardous materials and prevent environmental contamination.[27][29]

    • Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for pickup and disposal.[22] Provide them with as much information as possible about the compound's chemical nature and potential hazards.

Disposal_Decision_Tree start Waste Generated: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide segregate Segregate from other waste streams start->segregate container Use a compatible, sealed, and properly labeled container segregate->container storage Store in a designated, cool, dry, and ventilated area container->storage contact_ehs Contact EHS for Disposal storage->contact_ehs incineration Preferred Method: High-Temperature Incineration contact_ehs->incineration If available landfill Alternative Method: Secure Hazardous Waste Landfill contact_ehs->landfill If incineration unavailable end Waste Disposed Compliantly incineration->end landfill->end

Caption: Decision-making flowchart for the disposal of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.

Regulatory Compliance

It is crucial to adhere to all local, state, and federal regulations concerning hazardous waste disposal.[4][11] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established stringent guidelines for the management of hazardous waste.[17][18][30][31][32][33][34] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.

Conclusion: A Commitment to Safety

The responsible disposal of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a testament to a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By treating this compound with the caution it deserves based on its chemical structure, and by following the detailed procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize safety and when in doubt, consult with your institution's EHS professionals.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • United States Department of Agriculture. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • EBSCO. (n.d.). Incineration of waste products.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]

  • Britannica. (n.d.). Hazardous-waste management - Treatment, Storage, Disposal. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • USP Technologies. (n.d.). Nitrogen Oxides Abatement. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • North Metal and Chemical Company. (n.d.). Cyclohexylamine Safety Data Sheet. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Waste Incineration Overview. Retrieved from [Link]

  • StackExchange. (2014, July 20). Safety when handling cyclohexylamine in non-industrial amounts. Retrieved from [Link]

  • United States Environmental Protection Agency. (2012, September). A Citizen's Guide to Incineration. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Hankin Environmental Systems. (n.d.). Liquid Waste Incineration. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclohexylamine. Retrieved from [Link]

  • MAEH. (n.d.). Certified Industrial Waste & Incineration Management Company. Retrieved from [Link]

  • DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • University of Louisville. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Pyridine. Retrieved from [Link]

  • Condorchem Envitech. (2024, July 24). Removal of NOx (nitrogen oxides). Retrieved from [Link]

  • HazChem Environmental. (2024, October 8). Landfills & Waste Management Complexity. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, September 15). Disposal of Nitrogen Oxides. Retrieved from [Link]

  • Wikipedia. (n.d.). NOx. Retrieved from [Link]

  • Wikipedia. (n.d.). Toxic waste. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

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Handling

Personal protective equipment for handling N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Operational Safety & Handling Guide: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide As a Senior Application Scientist, I frequently observe laboratories treating all chemical powders with a generic, one-size-fits-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

As a Senior Application Scientist, I frequently observe laboratories treating all chemical powders with a generic, one-size-fits-all safety protocol. This is a critical operational error. When handling specialized heterocyclic building blocks like N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, the primary vector of exposure is not direct ingestion, but rather the unintended aerosolization of fine particulates during gravimetric transfer.

This guide provides a self-validating, step-by-step methodology designed to shift your laboratory's approach from mere "personal protection" to absolute "environmental containment."

Quantitative Chemical Profiling

Before designing a handling protocol, we must understand the physicochemical and hazardous nature of the substrate. As a sulfonamide-fused pyridone derivative, this compound acts as a potential dermal sensitizer and an acute ocular/respiratory irritant[1][2].

PropertyValue
Chemical Name N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide
CAS Registry Number 1708079-78-0[3]
Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
Physical State Solid (Dry Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1][2][4]

Mechanistic Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in causality. Every piece of equipment must directly address a specific physical vulnerability.

  • Hand Protection (Double-Gloving): Wear standard 4-mil nitrile gloves as the base layer, with a second pair of nitrile gloves on top. Causality: While nitrile provides excellent protection against dry sulfonamide powders, this compound is typically solubilized in aprotic solvents like DMSO or DMF for biological assays. DMSO rapidly penetrates the skin, acting as a carrier for dissolved solutes. If a droplet of solubilized compound lands on your hand, you must immediately doff the outer glove to prevent the solvent from breaching the inner layer and delivering the compound transdermally.

  • Eye Protection: Indirect-vented chemical splash goggles. Causality: Standard safety glasses leave the orbital cavity highly vulnerable to airborne dust and static-repelled powders. Indirect-vented goggles prevent fine powder ingress while mitigating lens fogging.

  • Body Protection: Flame-resistant (FR) or 100% cotton lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and ensure a tight, overlapping seal over the inner glove.

  • Respiratory Protection: Handled strictly within a certified Class II chemical fume hood or ventilated balance enclosure[5][6]. If engineering controls are utilized properly, an N95 or half-mask respirator is not required. Dust masks are never an acceptable substitute for proper engineering controls[5].

Standard Operating Procedure: Handling & In-Situ Solubilization

To ensure scientific integrity and safety, the following protocol utilizes an "in-situ solubilization" technique. This validates containment by minimizing the time the chemical spends in its most hazardous (dry powder) state.

Step 1: Environmental Containment Establish a "Designated Area" per the OSHA Laboratory Standard (29 CFR 1910.1450)[6][7]. Verify the fume hood sash is at the correct operating height and the face velocity is between 80-100 feet per minute (fpm).

Step 2: Static Mitigation Dry organic powders accumulate static charge. When approached with a standard metal spatula, the powder can suddenly repel and aerosolize, leading to inhalation exposure and inaccurate dosing. Use an anti-static ionizer in the hood, or wipe the exterior of your weigh boat/vial with a damp, lint-free cloth to ground the surface.

Step 3: Gravimetric Transfer Using a grounded, anti-static micro-spatula, transfer the required mass directly into a pre-tared, sealable vessel (e.g., a septum-capped HPLC vial). Do not use open weigh boats if the material must be transported across the lab.

Step 4: In-Situ Solubilization Rather than transferring the dry powder from a weigh boat to a secondary reaction vessel, inject your assay solvent (e.g., DMSO) directly into the sealed vial via a syringe. Causality: This completely eliminates the risk of aerosolizing the powder during secondary transfer, effectively neutralizing the inhalation hazard[5].

Operational Workflow Visualization

Workflow Start Storage (Desiccator) 2-8°C PPE Don PPE (Double Nitrile, Goggles) Start->PPE Pre-operation Hood Class II Fume Hood (Establish Draft) PPE->Hood Containment Weigh Weighing (Anti-static Spatula) Hood->Weigh Under draft Dissolve In-Situ Solubilization (Direct Solvent Injection) Weigh->Dissolve Minimize dust Waste Waste Segregation (Solid vs. Liquid) Dissolve->Waste Post-assay Decon Decontaminate (Damp Wipe Protocol) Waste->Decon Final cleanup

Workflow for handling hazardous sulfonamide powders, emphasizing containment and static mitigation.

Emergency Response & Spill Protocol

Following the American Chemical Society (ACS) Guide for Chemical Spill Response[8][9], laboratory personnel must be prepared for accidental releases:

  • Solid Spills (Dry Powder): NEVER dry-sweep the powder. Sweeping generates a massive, highly concentrated aerosol plume[8][9]. Instead, gently cover the powder with damp absorbent pads (moistened with water or a mild surfactant) to suppress dust. Scoop the dampened material into a hazardous waste container using a non-sparking dustpan.

  • Liquid Spills (Solubilized in DMSO/DMF): Evacuate the immediate area. Doff standard nitrile gloves and upgrade to heavy-duty butyl rubber gloves (nitrile degrades rapidly in bulk DMSO). Use universal chemical absorbents to dike and soak up the liquid[8].

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin at an emergency shower/eyewash station for a minimum of 15 minutes[8].

Waste Disposal Plan

  • Solid Waste: Contaminated weigh boats, spatulas, and doffed PPE must be placed in a sealed, clearly labeled solid hazardous waste container[6].

  • Liquid Waste: Solutions of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide in organic solvents must be segregated into "Non-Halogenated Organic Waste" (if dissolved in DMSO/DMF) or "Halogenated Waste" (if chlorinated solvents were used). Do not mix with highly acidic aqueous waste streams, as sulfonamides can precipitate out of solution, complicating waste destruction.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). U.S. Department of Labor. Available at:[Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response. ACS Task Force on Laboratory Waste Management. Available at:[Link]

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